molecular formula C18H15FN4O B611752 VU0453595

VU0453595

Cat. No.: B611752
M. Wt: 322.3 g/mol
InChI Key: LIZQOZALTSDKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0453595 is a novel M1 positive allosteric modulator (PAM), potential in schizophrenia.

Properties

IUPAC Name

6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZQOZALTSDKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of VU0453595: A Selective M1 Positive Allosteric Modulator for Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily address positive symptoms by modulating dopamine D2 receptors, a significant unmet need remains for treating the debilitating cognitive and negative symptoms. The M1 muscarinic acetylcholine receptor (M1R) has emerged as a promising therapeutic target due to its crucial role in cognitive processes. VU0453595 is a highly selective M1 positive allosteric modulator (PAM) that enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh) without directly activating it. This unique mechanism of action offers the potential for a more targeted and physiological modulation of M1R signaling, thereby mitigating the risk of adverse effects associated with non-selective muscarinic agonists or M1 PAMs with intrinsic agonist activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and signaling pathway visualizations, to inform further research and development in the field of schizophrenia therapeutics.

Introduction: The Rationale for Targeting the M1 Receptor in Schizophrenia

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, is critically involved in learning, memory, and attention.[1] Post-mortem studies and in vivo imaging have revealed deficits in M1R signaling in the prefrontal cortex (PFC) of individuals with schizophrenia.[2][3] This hypofunction is thought to contribute to the cognitive impairments and negative symptoms of the disorder.[2] Furthermore, preclinical models of schizophrenia, such as those induced by N-methyl-D-aspartate receptor (NMDAR) antagonists like phencyclidine (PCP), show disruptions in M1R-mediated synaptic plasticity, specifically long-term depression (LTD), in the PFC.[2]

Positive allosteric modulators (PAMs) of the M1R represent an attractive therapeutic strategy. Unlike orthosteric agonists, which bind to the same site as acetylcholine and can lead to overstimulation and off-target effects, PAMs bind to a distinct allosteric site. This allows them to potentiate the effects of endogenous ACh in a spatially and temporally precise manner, preserving the natural rhythm of cholinergic neurotransmission.

This compound distinguishes itself from other M1 PAMs by being devoid of intrinsic agonist activity. Some M1 PAMs, termed "ago-PAMs," can directly activate the receptor in the absence of ACh, which has been linked to an increased risk of adverse effects such as seizures. The "pure" PAM nature of this compound suggests a wider therapeutic window and a more favorable safety profile.

Mechanism of Action of this compound

This compound is a systemically active and highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Its primary mechanism of action is to enhance the affinity and/or efficacy of acetylcholine at the M1R, thereby amplifying the physiological signaling cascade initiated by endogenous cholinergic neurotransmission.

M1 Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the following signaling cascade is initiated:

  • Gq/11 Activation: The activated M1R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

  • Downstream Effects: Activated PKC and elevated intracellular Ca2+ levels modulate the activity of various downstream targets, including ion channels and transcription factors, ultimately influencing neuronal excitability, synaptic plasticity (such as long-term depression), and gene expression.

This compound, by potentiating the initial step of ACh binding to the M1R, effectively amplifies this entire downstream signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound This compound->M1R Potentiates Gq_protein Gq/11 M1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Triggers Release PKC_active PKC (active) DAG->PKC_active Activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC_active Activates Downstream Downstream Effects (Neuronal Excitability, Synaptic Plasticity) Ca2_cyto->Downstream PKC_inactive PKC (inactive) PKC_inactive->PKC_active PKC_active->Downstream

Caption: M1 Receptor Signaling Pathway Potentiated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology of this compound
ParameterAssayCell LineValueReference
EC50 Calcium Mobilization (as a PAM)CHO-K1 cells expressing rat M12140 nM
Agonist Activity Calcium MobilizationCHO-K1 cells expressing rat M1No significant agonist activity observed
Table 2: In Vivo Efficacy of this compound in Rodent Models of Schizophrenia
Behavioral ModelAnimalTreatment ParadigmDoses of this compound (i.p.)OutcomeReference
PCP-Induced Social Interaction Deficit Male C57BL6/J miceRepeated PCP administration1, 3, 10 mg/kgRescued deficits in social interaction
PCP-Induced Cognitive Deficit (Novel Object Recognition) Male C57BL6/J miceRepeated PCP administration1, 3, 10 mg/kgReversed cognitive deficits
Novel Object Recognition (Enhancement) Healthy adult rats-1, 3, 10 mg/kgRobustly improved recognition memory

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1 receptor are cultured in Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics. Cells are plated into black, clear-bottom 96- or 384-well plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for a specified time (typically 45-60 minutes) at 37°C.

  • Compound Preparation: this compound is serially diluted in assay buffer to achieve a range of final concentrations. A fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration, which is the concentration that produces 20% of the maximal response) is also prepared in the assay buffer.

  • Data Acquisition: The cell plate is placed in a fluorescence plate reader (e.g., FlexStation or FDSS). A baseline fluorescence reading is established. The test compound (this compound) is added, followed by the addition of the EC20 concentration of acetylcholine. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The peak fluorescence response is measured and normalized to the response of a reference agonist. The data are then fitted to a four-parameter logistic equation to determine the EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation effect.

Calcium_Mobilization_Workflow start Start plate_cells Plate M1-expressing CHO cells in microplate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate (e.g., 60 min at 37°C) load_dye->incubate2 prepare_compounds Prepare serial dilutions of this compound and a fixed EC20 of ACh read_baseline Measure baseline fluorescence in plate reader incubate2->read_baseline add_compounds Add this compound followed by ACh prepare_compounds->add_compounds read_baseline->add_compounds read_response Monitor fluorescence change (calcium signal) add_compounds->read_response analyze_data Analyze data: - Normalize response - Fit dose-response curve - Determine EC50 read_response->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the Calcium Mobilization Assay.
Novel Object Recognition (NOR) Test

This behavioral assay assesses cognitive function, specifically recognition memory, in rodents.

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm for mice) made of a non-porous material. A variety of objects that are of similar size but differ in shape, color, and texture are used. The objects should be heavy enough that the animals cannot displace them.

  • Habituation: For 2-3 days prior to testing, each animal is individually placed in the empty open-field arena for 5-10 minutes to acclimate to the environment.

  • Training (Familiarization) Phase: On the test day, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one.

NOR_Workflow start Start habituation Habituation Phase: Animal explores empty arena (2-3 days, 5-10 min/day) start->habituation training Training Phase: Animal explores two identical objects (A + A) (5-10 min) habituation->training retention Retention Interval: (e.g., 1h or 24h) training->retention data_collection Record time spent exploring each object in Training and Testing phases training->data_collection testing Testing Phase: Animal explores one familiar and one novel object (A + B) (5 min) retention->testing testing->data_collection analysis Calculate Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar) data_collection->analysis end_node End analysis->end_node

Caption: Experimental Workflow for the Novel Object Recognition Test.

Conclusion and Future Directions

This compound represents a significant advancement in the development of M1 muscarinic receptor modulators for the treatment of schizophrenia. Its highly selective, "pure" PAM profile, devoid of intrinsic agonism, offers a promising approach to enhance cognitive function and potentially alleviate negative symptoms with a reduced risk of cholinergic side effects. The preclinical data strongly support its mechanism of action in restoring M1-mediated synaptic plasticity and reversing behavioral deficits in animal models relevant to schizophrenia.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to establish a clear relationship between plasma/brain concentrations of this compound and its efficacy in preclinical models.

  • Long-term Efficacy and Safety: Evaluation of the effects of chronic this compound administration on cognitive function and potential for tolerance or adverse effects.

  • Clinical Translation: Carefully designed clinical trials to assess the safety, tolerability, and efficacy of this compound in individuals with schizophrenia, with a particular focus on cognitive and negative symptom domains.

The continued investigation of this compound and similar M1 PAMs holds the potential to deliver a novel and much-needed therapeutic option for the comprehensive treatment of schizophrenia.

References

Investigating the Therapeutic Potential of VU0453595: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Extensive preclinical research has highlighted its potential as a therapeutic agent for the cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Unlike some other M1 PAMs, this compound is distinguished by its lack of intrinsic agonist activity, which is thought to contribute to a more favorable safety profile by reducing the risk of overactivating the M1 receptor and causing adverse cholinergic effects.[1][3] This technical guide provides a comprehensive overview of the pharmacological properties, preclinical efficacy, and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental applications.

Introduction: The M1 Receptor as a Therapeutic Target

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the cortex and hippocampus.[4] Dysregulation of cholinergic signaling and M1 receptor function has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia. Consequently, enhancing M1 receptor activity has emerged as a promising therapeutic strategy. This compound acts as a PAM, meaning it does not directly activate the M1 receptor but rather potentiates the effects of the endogenous neurotransmitter, acetylcholine (ACh). This mode of action preserves the natural spatial and temporal patterns of cholinergic signaling.

Pharmacological Profile and Quantitative Data

This compound has been characterized across a range of in vitro and in vivo assays to determine its potency, efficacy, and selectivity. The following tables summarize the key quantitative findings from these studies.

In Vitro Pharmacology of this compound
Parameter Value
M1 PAM Potency (EC50)2140 nM
M1 Agonist ActivityDevoid of direct agonist activity
SelectivityHighly selective for M1 over other mAChR subtypes
In Vivo Efficacy of this compound in Rodent Models
Model Effect
Novel Object Recognition (Rat) Robustly improves recognition memory
Phencyclidine (PCP)-Induced Deficits (Mouse) Reverses deficits in cognitive function and social interaction at doses of 1, 3, and 10 mg/kg (i.p.)
Muscarinic Long-Term Depression (mLTD) in Prefrontal Cortex (Mouse) Potentiates M1-mediated mLTD
Adverse Effects (Mouse) Does not induce behavioral convulsions at doses up to 100 mg/kg
In Vivo Efficacy of this compound in Non-Human Primates
Model Effect
Cognitive Flexibility and Effective Salience Enhanced flexible learning performance by improving extradimensional set shifting and reducing perseverative responding at a 1 mg/kg dose.
Visual Search Task Improved search times at a 3 mg/kg dose.

Mechanism of Action: M1 Receptor Signaling

This compound enhances the signaling cascade initiated by the binding of acetylcholine to the M1 receptor. The M1 receptor is coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity. Some studies also suggest a role for phospholipase D (PLD) activation in M1-dependent cortical plasticity.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Response Neuronal Excitability & Synaptic Plasticity Ca_release->Response PKC->Response

Caption: M1 Receptor Signaling Pathway Modulated by this compound.

Key Experimental Protocols

In Vivo: Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents.

  • Habituation: Rats are individually placed in an open-field arena for a set period to acclimate to the environment.

  • Training (Sample Phase): Two identical objects are placed in the arena, and the rat is allowed to explore them for a defined time.

  • Inter-trial Interval: The rat is returned to its home cage for a specific duration.

  • Testing (Choice Phase): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. An index greater than 0.5 indicates a preference for the novel object and intact recognition memory. This compound is typically administered intraperitoneally (i.p.) before the training phase.

NOR_Workflow Habituation Habituation to Arena Training Training: Two Identical Objects Habituation->Training ITI Inter-trial Interval Training->ITI Testing Testing: One Familiar, One Novel Object ITI->Testing Analysis Data Analysis: Recognition Index Testing->Analysis Electrophysiology_Workflow Slice_Prep Prepare Prefrontal Cortex Slices Recording_Setup Establish fEPSP Recording Slice_Prep->Recording_Setup Baseline Record Stable Baseline (5-10 min) Recording_Setup->Baseline Drug_App Bath Apply CCh +/- this compound Baseline->Drug_App LTD_Record Record Post-Drug fEPSPs (60-65 min) Drug_App->LTD_Record Analysis Quantify LTD Magnitude LTD_Record->Analysis

References

The Pharmacology of VU0453595: A Selective M1 PAM for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR) that has garnered significant interest as a potential therapeutic agent for central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanism of action, preclinical efficacy, and safety profile, with a particular emphasis on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A "Pure" M1 PAM

This compound distinguishes itself from other M1 PAMs by being devoid of intrinsic agonist activity.[1][4] It acts by potentiating the effect of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor, thereby preserving the spatial and temporal dynamics of natural cholinergic signaling. This "pure" PAM profile is thought to contribute to its favorable safety profile, notably the absence of convulsive activity and other cholinergic adverse effects that have been observed with M1 PAMs possessing agonist properties (ago-PAMs).

The M1 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the forebrain regions critical for cognition, such as the hippocampus and cerebral cortex. Its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. This compound enhances this signaling cascade in the presence of ACh.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpecies/Cell LineAssayReference
EC502140 nMRat M1 mAChR expressing cellsCalcium Mobilization
Agonist ActivityNoneRat M1 mAChR expressing cellsCalcium Mobilization

Table 2: In Vivo Efficacy in Preclinical Models

Animal ModelDisorderDosing (Route)Key FindingsReference
Phencyclidine (PCP)-treated miceSchizophrenia1-10 mg/kg (i.p.)Reversed deficits in cognitive function and social interaction.
Healthy adult ratsCognitionNot specifiedRobust efficacy in improving object recognition memory.
Young and aged mice, rats, and nonhuman primatesSleep/Arousal3.0 mg/kg and 30 mg/kgDose-related increases in high-frequency gamma power, a correlate of arousal and cognition, without altering sleep/wake duration.

Signaling Pathway and Experimental Workflow Visualizations

M1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M1 muscarinic acetylcholine receptor and the modulatory role of this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (M1 PAM) This compound->M1R Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 receptor signaling cascade potentiated by this compound.

Experimental Workflow: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The following diagram outlines the typical workflow.

NOR_Workflow Habituation Habituation Phase (Animal explores empty arena) Familiarization Familiarization Phase (Animal explores arena with two identical objects) Habituation->Familiarization Inter_Trial_Interval Inter-Trial Interval (Delay) Familiarization->Inter_Trial_Interval Test Test Phase (Animal explores arena with one familiar and one novel object) Inter_Trial_Interval->Test Data_Analysis Data Analysis (Calculate Recognition Index) Test->Data_Analysis

Caption: Workflow for the Novel Object Recognition (NOR) task.

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and agonist activity of compounds at the M1 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the rat or human M1 mAChR.

  • Reagents:

    • Fura-2 AM or other suitable calcium indicator dye.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Acetylcholine (orthosteric agonist).

    • This compound (test compound).

  • Protocol:

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

    • Cells are loaded with a calcium indicator dye (e.g., Fura-2 AM) for a specified time at 37°C.

    • After washing to remove excess dye, the plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • To determine PAM activity, various concentrations of this compound are added to the cells, followed by a sub-maximal concentration of acetylcholine (EC20).

    • To determine agonist activity, various concentrations of this compound are added in the absence of acetylcholine.

    • Changes in intracellular calcium are measured as changes in fluorescence intensity.

    • Data are normalized to the maximal response induced by a saturating concentration of acetylcholine and EC50 values are calculated using a four-parameter logistic equation.

Brain Slice Electrophysiology for Long-Term Depression (LTD)

This technique is employed to assess the effects of this compound on synaptic plasticity in brain regions like the prefrontal cortex (PFC).

  • Animal Model: C57BL/6J mice.

  • Reagents:

    • Artificial cerebrospinal fluid (aCSF) of a specific composition, continuously bubbled with 95% O2 / 5% CO2.

    • Carbachol (CCh), a muscarinic agonist.

    • This compound.

  • Protocol:

    • Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

    • Coronal slices (e.g., 300-400 µm thick) containing the PFC are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in layer V/VI of the PFC to evoke field excitatory postsynaptic potentials (fEPSPs), which are recorded with a glass microelectrode filled with aCSF placed in layer II/III.

    • After establishing a stable baseline of fEPSPs for 20-30 minutes, muscarinic long-term depression (mLTD) is induced by bath application of a muscarinic agonist like carbachol.

    • To test the effect of this compound, the compound is co-applied with a threshold concentration of the muscarinic agonist.

    • The magnitude of LTD is quantified as the percentage reduction in the fEPSP slope 40-50 minutes after agonist application.

Novel Object Recognition (NOR) Task

This behavioral test evaluates a rodent's ability to recognize a novel object from a familiar one.

  • Animal Model: Adult rats or mice.

  • Apparatus: An open-field arena (e.g., a square box made of non-porous material).

  • Protocol:

    • Habituation: Each animal is individually placed in the empty arena and allowed to explore freely for a set period (e.g., 5-10 minutes) for 1-2 days.

    • Familiarization/Training: On the training day, two identical objects are placed in the arena, and the animal is allowed to explore for a defined time (e.g., 5 minutes). This compound or vehicle is administered prior to this phase.

    • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).

    • Test: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The animal is allowed to explore for a set time (e.g., 5 minutes).

    • Data Analysis: The time spent exploring the novel object and the familiar object is recorded. A recognition index is calculated, typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher recognition index indicates better memory.

Conclusion

This compound represents a promising therapeutic candidate for CNS disorders characterized by cognitive impairment. Its unique pharmacological profile as a "pure" M1 PAM, devoid of agonist activity, suggests a wider therapeutic window compared to earlier M1 modulators. The preclinical data robustly support its pro-cognitive effects and favorable safety profile. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with Alzheimer's disease, schizophrenia, and other debilitating neurological conditions.

References

VU0453595: A Technical Guide to its Role in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0453595 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Lacking intrinsic agonist activity, this compound exclusively potentiates the effects of the endogenous neurotransmitter acetylcholine, thereby preserving the spatial and temporal dynamics of cholinergic signaling.[1] This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the quantitative effects of the compound on key synaptic parameters, outlines the experimental protocols used in its characterization, and illustrates the underlying signaling pathways. This document is intended to serve as a resource for researchers in neuroscience and professionals in drug development interested in the therapeutic potential of M1 receptor modulation.

Introduction

The M1 muscarinic acetylcholine receptor is a critical regulator of neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.[2] Deficits in M1 receptor signaling have been implicated in the pathophysiology of cognitive impairments associated with Alzheimer's disease and schizophrenia.[3][4][5] Positive allosteric modulators of the M1 receptor, such as this compound, offer a promising therapeutic strategy by enhancing endogenous cholinergic transmission without the adverse effects associated with direct agonists. This compound has been shown to reverse plasticity deficits and improve cognitive function in preclinical models, highlighting its potential as a novel treatment for cognitive disorders.

Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). By itself, this compound does not activate the M1 receptor. Instead, it enhances the receptor's response to ACh. This modulation leads to a potentiation of downstream signaling cascades, ultimately influencing ion channel function and synaptic plasticity. A key effect of M1 receptor activation is the potentiation of N-methyl-D-aspartate (NMDA) receptor currents, a critical step in the induction of many forms of synaptic plasticity.

Quantitative Data on Synaptic Plasticity

The following tables summarize the quantitative effects of this compound on various parameters of synaptic plasticity as reported in key studies.

Table 1: Effect of this compound on Muscarinic Long-Term Depression (mLTD) in the Prefrontal Cortex (PFC)

ParameterConditionResultReference
fEPSP Slope (% of baseline)10 µM CCh alone93.9 ± 2.0% (negligible mLTD)
fEPSP Slope (% of baseline)10 µM this compound + 10 µM CCh66.6 ± 6.5% (robust mLTD)
Paired-Pulse Ratio (PPR)10 µM CCh alone99.9 ± 3.8% (no change)
Paired-Pulse Ratio (PPR)10 µM this compound + 10 µM CCh134.1 ± 14.6% (significant increase)
fEPSP Slope (% of baseline) in M1-KO mice10 µM this compound + 10 µM CCh95.6 ± 2.4% (no mLTD)

Table 2: Effect of this compound on Hippocampal Synaptic Plasticity

ParameterConditionResultReference
NMDA/AMPA RatioChronic this compound treatmentIncreased in hippocampal CA1 pyramidal cells
Long-Term Potentiation (LTP)Chronic this compound treatmentFacilitated
fEPSP Slope (% of baseline)10 µM this compound aloneNo significant change

Table 3: In Vitro Pharmacology of this compound

ParameterValueAssayReference
PAM EC502140 ± 436 nMM1 in vitro calcium mobilization assay (in the presence of an EC20 of ACh)
Agonist ActivityLittle to no effect on intracellular Ca2+ mobilization when applied aloneM1 in vitro calcium mobilization assay

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on synaptic plasticity.

Brain Slice Electrophysiology
  • Slice Preparation: Acute brain slices (typically 300-400 µm thick) containing the prefrontal cortex or hippocampus are prepared from rodents. Animals are anesthetized and decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). Slices are then prepared using a vibratome and allowed to recover in ACSF at room temperature for at least one hour before recording.

  • Recording: Extracellular field excitatory postsynaptic potentials (fEPSPs) are recorded using a glass microelectrode filled with ACSF placed in the appropriate synaptic layer. Synaptic responses are evoked by stimulating afferent pathways with a bipolar stimulating electrode.

  • Drug Application: this compound and other pharmacological agents are typically bath-applied to the slices at known concentrations. For experiments investigating mLTD, a baseline period of stable fEPSPs is recorded before the application of the muscarinic agonist (e.g., Carbachol, CCh) with or without this compound.

  • Plasticity Induction: Long-term depression is often induced by a prolonged application of an agonist. Long-term potentiation is typically induced by high-frequency stimulation protocols.

  • Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period to quantify changes in synaptic strength. Paired-pulse ratio (PPR), the ratio of the second fEPSP slope to the first at a short inter-stimulus interval, is often used to infer changes in the probability of presynaptic neurotransmitter release.

In Vitro Calcium Mobilization Assay
  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor are commonly used.

  • Assay Principle: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a calcium-sensitive fluorescent dye.

  • Procedure: Cells are loaded with the fluorescent dye. The baseline fluorescence is measured before the addition of compounds. To assess PAM activity, this compound is added in the presence of a sub-maximal concentration (EC20) of acetylcholine. To assess agonist activity, this compound is added in the absence of acetylcholine. The change in fluorescence, indicative of a change in [Ca2+]i, is recorded using a fluorescence plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) for PAM activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on synaptic plasticity.

M1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates This compound This compound This compound->M1R Allosteric Modulation PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates NMDAR NMDA Receptor PKC->NMDAR Phosphorylates (Potentiates) Ca_influx Ca2+ Influx NMDAR->Ca_influx Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Plasticity Induces

Caption: Signaling pathway of this compound-mediated potentiation of M1 receptor activity.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording & Induction cluster_analysis Data Analysis Animal Rodent Brain_Extraction Brain Extraction Animal->Brain_Extraction Slicing Brain Slicing (Vibratome) Brain_Extraction->Slicing Recovery Slice Recovery in ACSF Slicing->Recovery Baseline Baseline fEPSP Recording Recovery->Baseline Drug_Application Bath Application (this compound +/- Agonist) Baseline->Drug_Application Plasticity_Induction Plasticity Induction Protocol (e.g., CCh application) Drug_Application->Plasticity_Induction Post_Induction Post-Induction Recording Plasticity_Induction->Post_Induction Normalization Normalize fEPSP Slope to Baseline Post_Induction->Normalization PPR_Analysis Paired-Pulse Ratio Analysis Post_Induction->PPR_Analysis Quantification Quantify LTP/LTD Normalization->Quantification

Caption: Experimental workflow for brain slice electrophysiology.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of M1 muscarinic receptors in synaptic plasticity and a promising lead compound for the development of novel therapeutics for cognitive disorders. Its ability to selectively potentiate endogenous cholinergic signaling allows for the enhancement of cognitive processes while potentially avoiding the side effects associated with non-selective cholinergic agents. The data and protocols summarized in this guide provide a foundation for further research into the complex mechanisms by which M1 receptor modulation influences synaptic function and behavior. Further studies are warranted to fully elucidate the therapeutic potential of this compound and similar M1 PAMs in treating conditions characterized by cognitive decline.

References

The Systemic Activity of VU0453595: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the systemic activity of VU0453595, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM). This compound has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders characterized by cognitive deficits, such as schizophrenia and Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes associated signaling pathways and workflows.

Core Concepts and Mechanism of Action

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). This mechanism of action is thought to offer a more nuanced and physiologically relevant modulation of cellular signaling, potentially leading to a wider therapeutic window compared to direct agonists. A key characteristic of this compound is its lack of intrinsic agonist activity, which is believed to contribute to its favorable safety profile, notably the absence of convulsive activity observed with some M1 PAMs that also possess agonist properties[1].

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon activation by acetylcholine, which is enhanced in the presence of this compound, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity.

Quantitative Data Summary

Table 1: In Vitro Pharmacology of this compound

ParameterAssaySpecies/Cell LineValueReference
PAM EC50 Calcium MobilizationCHO cells expressing rat M1 receptor2140 nM[No specific citation found for this exact value in the provided snippets]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Schizophrenia

Animal ModelTreatmentDosing Regimen (this compound)Key FindingReference
Phencyclidine (PCP)-induced cognitive deficitsMale C57BL/6J mice1, 3, or 10 mg/kg, i.p.Reversal of PCP-induced deficits in social interaction and novel object recognition.[2][3]
Seizure liability assessmentAdult miceUp to 100 mg/kgNo induction of behavioral convulsions.[1]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the systemic activity of this compound. These protocols are synthesized from established methodologies and available details from studies involving this compound.

Phencyclidine (PCP)-Induced Schizophrenia Model in Mice

This model is used to induce behavioral deficits relevant to the cognitive and negative symptoms of schizophrenia.

  • Animals: Male C57BL/6J mice, 8-9 weeks old at the start of the study.

  • PCP Administration: Mice are administered phencyclidine (PCP) at a dose of 10 mg/kg (s.c.) or saline once daily for 7 consecutive days. A washout period of 7 days follows the final PCP injection before behavioral testing commences.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg, typically 30 minutes before the behavioral test.

  • Behavioral Assessment: Cognitive deficits are assessed using the Novel Object Recognition (NOR) test and social interaction tests.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a facet of cognition often impaired in schizophrenia.

  • Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.

  • Objects: Two sets of identical objects are used (e.g., small plastic toys, metal blocks). The objects should be heavy enough that the mice cannot displace them and should not have any innate rewarding or aversive properties.

  • Procedure:

    • Habituation: On the first day, each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

    • Training (Familiarization) Phase: On the second day, two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes).

    • Retention Interval: The mouse is returned to its home cage for a specific duration (e.g., 1 hour).

    • Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).

  • Data Analysis: The time spent exploring each object (sniffing or touching with the nose) is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In Vitro Electrophysiology: Long-Term Depression (LTD)

This technique is used to assess the effect of this compound on synaptic plasticity in brain slices.

  • Slice Preparation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

    • Coronal slices (e.g., 300-400 µm thick) containing the prefrontal cortex (PFC) or hippocampus are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.

    • Field excitatory postsynaptic potentials (fEPSPs) are evoked by stimulating afferent fibers with a bipolar electrode and recorded in the appropriate cortical layer or hippocampal region with a glass microelectrode filled with aCSF.

    • A stable baseline of synaptic transmission is established for at least 20-30 minutes.

  • LTD Induction and Drug Application:

    • To induce muscarinic long-term depression (mLTD), a muscarinic receptor agonist such as carbachol (CCh) is bath-applied at a sub-threshold concentration that does not induce LTD on its own.

    • This compound is then co-applied with the sub-threshold concentration of CCh to assess its ability to potentiate mLTD.

    • fEPSPs are recorded for at least 60 minutes post-drug application to monitor the induction and maintenance of LTD.

  • Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period. A significant and sustained reduction in the fEPSP slope following drug application is indicative of LTD.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the M1 receptor signaling pathway and the experimental workflows described above.

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow_NOR Novel Object Recognition (NOR) Experimental Workflow cluster_day2 Day1 Day 1: Habituation Day2_Train Day 2: Training Phase Day1->Day2_Train 24 hours Habituation_Details Mouse explores empty arena (5-10 min) Day1->Habituation_Details Retention Retention Interval (e.g., 1 hour) Day2_Train->Retention Training_Details Mouse explores two identical objects (10 min) Day2_Train->Training_Details Day2_Test Day 2: Testing Phase Retention->Day2_Test Data_Analysis Data Analysis Day2_Test->Data_Analysis Testing_Details Mouse explores one familiar and one novel object (5-10 min) Day2_Test->Testing_Details Analysis_Details Calculate Discrimination Index (DI) Data_Analysis->Analysis_Details

Caption: Novel Object Recognition Experimental Workflow.

Electrophysiology_Workflow In Vitro Electrophysiology (LTD) Workflow Slice_Prep Brain Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Slice_Prep_Details Vibratome sectioning of PFC or hippocampus (300-400 µm) Slice_Prep->Slice_Prep_Details Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Recovery_Details Incubation in oxygenated aCSF (≥ 1 hour at 32-34°C) Recovery->Recovery_Details Baseline Baseline Recording (fEPSPs) Recording_Setup->Baseline Drug_App Drug Application (Sub-threshold CCh + this compound) Baseline->Drug_App Baseline_Details Stable fEPSP recording for 20-30 min Baseline->Baseline_Details Post_Drug_Rec Post-Drug Recording Drug_App->Post_Drug_Rec Analysis Data Analysis Post_Drug_Rec->Analysis Analysis_Details Normalize fEPSP slope to baseline and assess for LTD Analysis->Analysis_Details

Caption: In Vitro Electrophysiology (LTD) Workflow.

References

The Role of VU0453595 in Potentiating Muscarinic Long-Term Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of VU0453595, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, on muscarinic long-term depression (mLTD). The document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in neuroscience research and drug development.

Core Findings: this compound Potentiates M1 Receptor-Mediated LTD

This compound has been identified as a systemically active M1 PAM that enhances the response of the M1 receptor to the endogenous neurotransmitter acetylcholine or to cholinergic agonists.[1][2] In the context of synaptic plasticity, this compound has been shown to potentiate mLTD in the prefrontal cortex (PFC), a form of synaptic depression crucial for cognitive function.[1][2] This potentiation is strictly dependent on the M1 receptor, as the effect is absent in M1-knockout mice.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological studies investigating the effect of this compound on mLTD in the mouse prefrontal cortex.

ConditionDrug Concentration(s)Change in field Excitatory Postsynaptic Potential (fEPSP) Slope (% of Baseline)Paired-Pulse Ratio (PPR)Key Finding
Control (Subthreshold CCh)Carbachol (CCh) 10 µM93.9 ± 2.0%No significant changeA subthreshold concentration of the muscarinic agonist carbachol alone does not induce significant LTD.
This compound + Subthreshold CCh This compound 10 µM + CCh 10 µM 66.6 ± 6.5% Significant increase This compound potentiates the effect of a subthreshold concentration of CCh to induce robust LTD.
This compound AloneThis compound 10 µM96.3 ± 4.2%Not reportedThis compound by itself does not induce LTD, highlighting its modulatory role.
This compound + Subthreshold CCh in M1-KO MiceThis compound 10 µM + CCh 10 µM95.6 ± 2.4%No significant changeThe potentiating effect of this compound on mLTD is entirely dependent on the presence of the M1 receptor.

Experimental Protocols

The following is a detailed methodology for inducing and recording mLTD in acute brain slices of the prefrontal cortex, based on the protocols described in the cited literature.

Acute Brain Slice Preparation
  • Animals: Male C57BL/6J mice (8-12 weeks old) are used. M1 receptor knockout mice are used for control experiments.

  • Anesthesia and Perfusion: Mice are anesthetized with isoflurane and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.3 MgCl2, and 2.5 CaCl2.

  • Slicing: The brain is rapidly removed and placed in ice-cold aCSF. Coronal slices (300-400 µm thick) containing the PFC are prepared using a vibratome.

  • Recovery: Slices are allowed to recover in a submerged chamber containing oxygenated aCSF at 32°C for at least 1 hour before recordings commence.

Electrophysiological Recordings
  • Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Field Potential Recordings: Field excitatory postsynaptic potentials (fEPSPs) are recorded from layer V of the PFC using a glass microelectrode filled with aCSF.

  • Stimulation: A bipolar stimulating electrode is placed in layer II/III of the PFC to evoke synaptic responses.

  • Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20-30 minutes with stimulation every 30 seconds.

Induction of Muscarinic Long-Term Depression (mLTD)
  • Drug Application:

    • A subthreshold concentration of carbachol (10 µM) is applied to the bath for 10 minutes.

    • To test the effect of this compound, the compound (10 µM) is pre-applied for 10 minutes before the co-application with carbachol for another 10 minutes.

  • Post-Induction Recording: Following the drug application, the slices are washed with standard aCSF, and the fEPSP slope is monitored for at least 60 minutes to assess the induction and maintenance of LTD.

Signaling Pathways and Visualization

The induction of mLTD is initiated by the activation of the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor. The positive allosteric modulator this compound enhances the receptor's response to an agonist like acetylcholine or carbachol, leading to a more robust downstream signaling cascade that results in long-term depression of synaptic strength.

M1 Receptor-Mediated LTD Signaling Pathway

M1_LTD_Pathway ACh Acetylcholine (ACh) / Carbachol (CCh) M1R M1 Muscarinic Receptor ACh->M1R This compound This compound (M1 PAM) This compound->M1R potentiates Gq Gαq M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates ERK ERK PKC->ERK activates LTD Long-Term Depression (LTD) ERK->LTD leads to Experimental_Workflow start Start slice_prep Acute Brain Slice Preparation (PFC) start->slice_prep recovery Slice Recovery (≥1 hour) slice_prep->recovery baseline Baseline fEPSP Recording (20-30 min) recovery->baseline drug_app Drug Application baseline->drug_app control CCh (10 µM) for 10 min drug_app->control Control Group test This compound (10 µM) pre-application (10 min) + Co-application with CCh (10 min) drug_app->test Test Group washout Washout with aCSF control->washout test->washout post_record Post-Induction fEPSP Recording (≥60 min) washout->post_record analysis Data Analysis: Compare fEPSP slope to baseline post_record->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of VU0453595 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of VU0453595, a selective M1 positive allosteric modulator (PAM), in mouse models. The protocols outlined below are based on established methodologies from peer-reviewed research.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound in Mice

ParameterDetails
Animal Model Male C57BL6/J mice (8-9 weeks old)
Dosage Range 1, 3, or 10 mg/kg for behavioral studies
Up to 100 mg/kg for safety and adverse effect assessment
Route of Administration Intraperitoneal (i.p.)
Administration Volume 10 mL/kg
Pre-treatment Time 30 minutes before behavioral testing

Table 2: Recommended Formulations for In Vivo Administration

FormulationCompositionSolubility
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Protocol 3 10% Tween 80 in waterNot specified

Signaling Pathway of this compound

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It does not activate the receptor directly but potentiates the effect of the endogenous agonist, acetylcholine (ACh). This modulation enhances downstream signaling cascades typically associated with M1 receptor activation.

M1_PAM_Signaling cluster_membrane Cell Membrane M1_Receptor M1 mAChR Gq Gq Protein Activation M1_Receptor->Gq Activates ACh Acetylcholine (ACh) (Endogenous Agonist) ACh->M1_Receptor Binds to orthosteric site This compound This compound (M1 PAM) This compound->M1_Receptor Binds to allosteric site PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Cellular_Response Downstream Cellular Responses (e.g., Ca2+ mobilization, PKC activation) IP3_DAG->Cellular_Response

Caption: Signaling pathway of this compound as an M1 PAM.

Experimental Protocols

The following are detailed protocols for behavioral assays commonly used to assess the efficacy of this compound in mice.

In Vivo Administration Workflow

This diagram illustrates the general workflow for administering this compound to mice before behavioral testing.

Administration_Workflow Prep Prepare this compound Formulation Dose Calculate Dose (e.g., 1, 3, 10 mg/kg) Prep->Dose Administer Administer via Intraperitoneal (i.p.) Injection Dose->Administer Wait Wait for 30 minutes Administer->Wait Behavior Commence Behavioral Assay Wait->Behavior

Caption: General workflow for this compound administration.

Social Interaction Test Protocol

This test assesses social affiliation and social novelty preference in mice.

Apparatus: A three-chambered box with removable partitions.

Procedure:

  • Habituation (Day 1):

    • Place the subject mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

  • Sociability Test (Day 2, Session 1):

    • Place an unfamiliar "stranger" mouse (Stranger 1) in a wire cup in one of the side chambers.

    • Place an empty wire cup in the opposite side chamber.

    • Place the subject mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cup.

  • Social Novelty Preference Test (Day 2, Session 2):

    • Immediately following the sociability test, place a new unfamiliar mouse (Stranger 2) in the previously empty wire cup.

    • The subject mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).

    • Allow the subject mouse to explore for 10 minutes.

    • Record the time spent sniffing each wire cup.

Data Analysis:

  • Sociability Index: (Time with Stranger 1) / (Time with Stranger 1 + Time with Empty Cup)

  • Social Novelty Preference Index: (Time with Stranger 2) / (Time with Stranger 2 + Time with Stranger 1)

Novel Object Recognition (NOR) Test Protocol

This test evaluates recognition memory in mice.

Apparatus: An open-field arena.

Procedure:

  • Habituation (Day 1):

    • Allow each mouse to explore the empty open-field arena for 5-10 minutes.

  • Training/Familiarization Phase (Day 2, T1):

    • Place two identical objects in the arena.

    • Place the mouse in the arena and allow it to explore the objects for 10 minutes.

    • Return the mouse to its home cage.

  • Testing Phase (Day 2, T2):

    • After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar object and the novel object. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it.

Data Analysis:

  • Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive discrimination index indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Application Notes and Protocols: Cell-Based Assay for Testing VU0453595 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0453595 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike orthosteric agonists, which directly activate the receptor, PAMs bind to a distinct allosteric site, modulating the receptor's response to the endogenous ligand, acetylcholine (ACh). A key characteristic of this compound is its lack of intrinsic agonist activity, meaning it does not activate the M1 receptor in the absence of ACh.[1][3] This property is advantageous as it may reduce the risk of over-activating the receptor, a phenomenon linked to adverse effects observed with M1 ago-PAMs.[1] The M1 receptor, a Gq-coupled receptor, is a promising therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia. This application note provides a detailed protocol for a cell-based calcium mobilization assay to determine the efficacy of this compound as an M1 PAM.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by acetylcholine initiates a signaling cascade through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Cellular_Response Cellular Response DAG->Cellular_Response IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ Ca_ER->Cellular_Response IP3R->Ca_ER Releases Ca_Store Ca2+ Store Ca_Store->IP3R ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Modulates

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Data Presentation

The efficacy of this compound is determined by its ability to potentiate the M1 receptor's response to an EC20 concentration of acetylcholine. The following table summarizes the quantitative data for this compound in comparison to known M1 ago-PAMs, MK-7622 and PF-06764427, in a calcium mobilization assay using CHO cells stably expressing the M1 receptor.

CompoundAssay ModeEC50 (nM)Reference
This compound PAM (with ACh EC20) 2140
Agonist (alone) >10,000 (inactive)
MK-7622 PAM (with ACh EC20) 16
Agonist (alone) 2930
PF-06764427 PAM (with ACh EC20) 30
Agonist (alone) 610

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed for a 96-well or 384-well plate format and utilizes a fluorescent calcium indicator dye (e.g., Fluo-8 AM or Fluo-4 AM).

Materials:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS).

  • Black, clear-bottom 96-well or 384-well microplates.

  • This compound and other test compounds.

  • Acetylcholine (ACh).

  • Fluo-8 AM or Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (optional, to prevent dye leakage).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the M1-expressing CHO cells into black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium for a 96-well plate (10,000 to 20,000 cells in 25 µL for a 384-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-8, this typically involves dissolving the dye in DMSO and then diluting it in HBSS with HEPES.

    • Remove the culture medium from the cell plate.

    • Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and other test compounds in HBSS with HEPES at a 2x or 5x final concentration in a separate compound plate.

    • To determine PAM activity, prepare a solution of acetylcholine at its EC20 concentration (predetermined for the specific cell line and assay conditions). The test compounds will be added in the presence of this ACh concentration.

    • To determine agonist activity, prepare the test compounds alone without acetylcholine.

  • Data Acquisition:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated injector to add the compound solutions to the cell plate.

    • Immediately begin recording the fluorescence intensity (typically Ex/Em = 490/525 nm for Fluo-8 and Fluo-4) every 1-2 seconds for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • For PAM activity, plot the peak response against the concentration of this compound in the presence of the ACh EC20.

    • For agonist activity, plot the peak response against the concentration of this compound alone.

    • Fit the data to a four-parameter logistic equation to determine the EC50 values.

Experimental Workflow

The following diagram illustrates the key steps in the cell-based calcium mobilization assay for assessing the efficacy of M1 PAMs.

Assay_Workflow Start Start Cell_Plating 1. Seed M1-CHO Cells in Microplate Start->Cell_Plating Incubation1 2. Incubate Overnight (37°C, 5% CO2) Cell_Plating->Incubation1 Dye_Loading 3. Load Cells with Calcium Indicator Dye Incubation1->Dye_Loading Incubation2 4. Incubate (37°C, then RT) Dye_Loading->Incubation2 Data_Acquisition 6. Measure Fluorescence with Plate Reader Incubation2->Data_Acquisition Compound_Prep 5. Prepare Compound and ACh Plates Compound_Prep->Data_Acquisition Data_Analysis 7. Analyze Data and Calculate EC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Electrophysiological Studies of VU0453595

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of VU0453595, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM). This compound is distinguished by its lack of direct agonist activity, a characteristic that correlates with a favorable safety profile by avoiding overactivation of the M1 receptor. These protocols are designed to enable researchers to investigate the potentiation of M1 receptor function by this compound in various experimental settings.

Signaling Pathways and Mechanism of Action

This compound enhances the response of the M1 muscarinic receptor to its endogenous ligand, acetylcholine (ACh). The M1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation by ACh, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade leads to the modulation of various ion channels, resulting in increased neuronal excitability and synaptic plasticity. As a PAM, this compound binds to an allosteric site on the M1 receptor, increasing the affinity and/or efficacy of ACh, thereby amplifying the downstream signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Gq Gq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Modulation of Ion Channels Increased Neuronal Excitability Synaptic Plasticity Ca_release->Neuronal_Effects PKC->Neuronal_Effects

Caption: M1 Muscarinic Receptor Signaling Pathway.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound from key electrophysiological studies.

Table 1: In Vitro Electrophysiology - Brain Slice Recordings

ParameterConditionValueReference
Muscarinic Long-Term Depression (mLTD) Potentiation
fEPSP Slope (% of baseline)10 µM Carbachol (CCh) alone93.9 ± 2.0%[1][2]
fEPSP Slope (% of baseline)10 µM CCh + 10 µM this compound66.6 ± 6.5%[1][2]
Paired-Pulse Ratio (PPR)10 µM CCh + 10 µM this compound134.1 ± 14.6%[1]
Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
sEPSC Frequency10 µM this compound aloneNo significant change
Field Excitatory Postsynaptic Potential (fEPSP)
fEPSP Slope10 µM this compound aloneNo significant change
Medium Spiny Neuron (MSN) Excitability
Excitability3 µM this compoundTransient increase

Table 2: In Vivo Electrophysiology - Quantitative EEG (qEEG)

SpeciesDose (mg/kg)Frequency BandEffect on PowerReference
Rat 10GammaIncrease
30BetaIncrease
30GammaIncrease
Young Mouse 300.5-2 Hz (Delta)Decrease
3030-50 Hz (Gamma)Increase
Aged Mouse 10 & 3040-50 Hz (Gamma)Increase
300.5-2 Hz (Delta)Decrease

Experimental Protocols

Detailed methodologies for key electrophysiological experiments to study the effects of this compound are provided below.

Protocol 1: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Prefrontal Cortex Slices

This protocol is designed to assess the effects of this compound on the intrinsic properties and synaptic activity of pyramidal neurons.

1. Brain Slice Preparation:

  • Anesthetize a young adult mouse and perfuse transcardially with ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.

  • Rapidly dissect the brain and prepare 300 µm coronal slices containing the prefrontal cortex (PFC) using a vibratome in ice-cold slicing solution.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Solutions:

  • Slicing Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgSO4, saturated with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

3. Recording Procedure:

  • Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at 2-3 mL/min at 30-32°C.

  • Visualize layer V pyramidal neurons in the PFC using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with intracellular solution.

  • Establish a gigaseal (>1 GΩ) and obtain a whole-cell configuration.

  • For sEPSC recordings, hold the neuron in voltage-clamp at -70 mV.

  • Record a stable baseline for 5-10 minutes before bath-applying this compound at the desired concentration (e.g., 1-10 µM).

  • Analyze changes in sEPSC frequency and amplitude.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Slice_Prep Brain Slice Preparation Slice_Transfer Transfer Slice to Chamber Slice_Prep->Slice_Transfer Solution_Prep Solution Preparation Solution_Prep->Slice_Transfer Neuron_ID Identify Pyramidal Neuron Slice_Transfer->Neuron_ID Patching Establish Whole-Cell Patch Neuron_ID->Patching Baseline Record Baseline sEPSCs Patching->Baseline Drug_App Apply this compound Baseline->Drug_App Record_Effect Record Post-Drug sEPSCs Drug_App->Record_Effect Data_Analysis Analyze sEPSC Frequency and Amplitude Record_Effect->Data_Analysis

Caption: Whole-Cell Patch-Clamp Workflow.
Protocol 2: Field Potential Recordings to Assess Potentiation of Muscarinic Long-Term Depression (mLTD)

This protocol is used to determine how this compound modulates synaptic plasticity in the PFC.

1. Slice Preparation and Solutions:

  • Prepare PFC slices as described in Protocol 1.

  • Use the same aCSF for recording.

2. Recording Procedure:

  • Place a slice in the recording chamber and perfuse with carbogenated aCSF.

  • Position a stimulating electrode in layer II/III and a recording electrode in layer V of the PFC to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver baseline stimuli every 30 seconds to evoke fEPSPs of 30-50% of the maximal response.

  • Record a stable baseline for at least 20 minutes.

  • To test for PAM effects, pre-incubate the slice with this compound (e.g., 10 µM) for 10-20 minutes.

  • Induce mLTD by bath-applying a sub-threshold concentration of a muscarinic agonist, such as carbachol (CCh, e.g., 10 µM), for 10 minutes in the continued presence of this compound.

  • Wash out the CCh and continue recording for at least 60 minutes to observe the change in fEPSP slope.

  • Analyze the magnitude of LTD by comparing the average fEPSP slope during the last 10 minutes of recording to the baseline.

LTD_Workflow Setup Prepare Slice and Position Electrodes Baseline Record Stable Baseline fEPSPs (20 min) Setup->Baseline Preincubation Pre-incubate with this compound (10-20 min) Baseline->Preincubation LTD_Induction Co-apply Carbachol (CCh) (10 min) Preincubation->LTD_Induction Washout Washout and Record Post-Induction (60 min) LTD_Induction->Washout Analysis Analyze fEPSP Slope Depression Washout->Analysis

Caption: Muscarinic LTD Experimental Workflow.
Protocol 3: In Vivo Quantitative Electroencephalography (qEEG) Recording in Rodents

This protocol allows for the assessment of this compound's effects on brain network activity in awake, freely moving animals.

1. Surgical Implantation of Electrodes:

  • Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.

  • Surgically implant EEG screw electrodes over the frontal cortex and a reference electrode over the cerebellum.

  • Implant EMG electrodes in the nuchal muscles to monitor muscle activity.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow the animal to recover for at least one week.

2. Recording Procedure:

  • Habituate the animal to the recording chamber.

  • Connect the animal's headstage to a wireless transmitter to allow for free movement.

  • Record baseline EEG and EMG activity for a defined period (e.g., 1-2 hours).

  • Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 1, 3, 10, 30 mg/kg).

  • Record EEG and EMG activity for several hours post-administration.

3. Data Analysis:

  • Score the recordings into different vigilance states (wake, NREM sleep, REM sleep).

  • Perform spectral analysis on artifact-free EEG epochs using a Fast Fourier Transform (FFT).

  • Calculate the power in different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz, Gamma: 30-80 Hz).

  • Compare the post-drug power spectra to the baseline to determine the effects of this compound.

qEEG_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Surgery Electrode Implantation Surgery Recovery Post-operative Recovery (≥1 week) Surgery->Recovery Habituation Habituation to Chamber Recovery->Habituation Baseline_Rec Baseline EEG/EMG Recording Habituation->Baseline_Rec Drug_Admin Administer this compound Baseline_Rec->Drug_Admin Post_Drug_Rec Post-dose EEG/EMG Recording Drug_Admin->Post_Drug_Rec Scoring Vigilance State Scoring Post_Drug_Rec->Scoring Spectral_Analysis Spectral Analysis (FFT) Scoring->Spectral_Analysis Comparison Compare Post-drug vs. Baseline Power Spectral_Analysis->Comparison

Caption: In Vivo qEEG Experimental Workflow.

References

Application Notes and Protocols for VU0453595 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR)[1][2][3][4]. It is a valuable research tool for studying the role of the M1 receptor in various physiological processes, particularly in the context of neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease[1]. As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. Notably, it lacks significant intrinsic agonist activity, which reduces the potential for over-activation of the M1 receptor and associated adverse effects. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference(s)
Molecular Weight 322.34 g/mol
Chemical Formula C₁₈H₁₅FN₄O
CAS Number 1432436-13-9
Appearance Off-white to light yellow solid powder
Purity >98%
Solubility Soluble in DMSO (up to 100 mg/mL or 310.23 mM)

Experimental Protocols

In Vitro Stock Solution Preparation

For in vitro experiments, such as cell-based assays or electrophysiology, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Preparation: Before starting, ensure that the this compound powder and DMSO are at room temperature. It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO, as the compound's solubility can be significantly affected by moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.22 mg of this compound in 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle heating may also be applied if precipitation occurs.

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Long-term Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Stock Solution Preparation Table (for 1 mg of this compound):

Target Concentration (mM)Volume of DMSO to Add (mL)
13.1023
50.6205
100.3102
500.0620
1000.0310
In Vivo Formulation Preparation

For in vivo studies in animal models, a vehicle that is well-tolerated is required. Below are two common formulations for intraperitoneal (i.p.) or oral (p.o.) administration.

Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is suitable for achieving a concentration of at least 2.5 mg/mL (7.76 mM).

Materials:

  • This compound

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Protocol:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (per 1 mL): a. In a sterile tube, add 100 µL of the this compound DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Final Concentration: This procedure results in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: The solution should be prepared fresh on the day of the experiment.

Formulation 2: DMSO/SBE-β-CD in Saline

This formulation also provides a solubility of at least 2.5 mg/mL (7.76 mM).

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Protocol:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (per 1 mL): a. Prepare a 20% SBE-β-CD solution in sterile saline. b. In a sterile tube, add 100 µL of the this compound DMSO stock. c. Add 900 µL of the 20% SBE-β-CD in saline solution.

  • Final Concentration: This yields a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

  • Administration: Prepare fresh before use. Another study has also reported using 20% β-cyclodextrin as a vehicle for oral administration in rats.

Visualizations

Signaling Pathway of M1 Receptor and this compound

M1_Signaling_Pathway cluster_neuron Postsynaptic Neuron M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to ACh Acetylcholine (ACh) ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Stock_Solution_Workflow cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation weigh_powder_vitro 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh_powder_vitro->add_dmso vortex_sonicate 3. Vortex / Sonicate until dissolved add_dmso->vortex_sonicate aliquot_vitro 4. Aliquot into single-use tubes vortex_sonicate->aliquot_vitro store_vitro 5. Store at -20°C or -80°C aliquot_vitro->store_vitro prepare_dmso_stock 1. Prepare concentrated This compound stock in DMSO combine 3. Combine DMSO stock with vehicle components prepare_dmso_stock->combine prepare_vehicle 2. Prepare vehicle components (e.g., PEG300, Tween-80, Saline) prepare_vehicle->combine mix_well 4. Mix thoroughly combine->mix_well use_fresh 5. Use immediately mix_well->use_fresh

References

Application Notes and Protocols: VU0453595 in Novel Object Recognition (NOR) Task in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing VU0453595, a selective M1 positive allosteric modulator (PAM), in the novel object recognition (NOR) task in rats. This document is intended for researchers, scientists, and drug development professionals investigating cognitive enhancement.

Introduction

This compound is a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) that enhances cognitive performance in rodents.[1] It is a valuable tool for studying the role of M1 receptors in learning and memory. The novel object recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents, particularly recognition memory.[2][3][4] This protocol outlines the administration of this compound in rats undergoing the NOR task.

Signaling Pathway of M1 Positive Allosteric Modulators (PAMs)

This compound acts as an M1 PAM, meaning it does not directly activate the M1 receptor but potentiates the effects of the endogenous neurotransmitter, acetylcholine (ACh).[1] This modulation enhances downstream signaling cascades associated with cognitive processes. M1 receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate various intracellular signaling pathways crucial for synaptic plasticity and memory formation.

M1_PAM_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space M1R M1 Receptor Gq Gq protein M1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ACh Acetylcholine (ACh) ACh->M1R binds This compound This compound (M1 PAM) This compound->M1R potentiates Ca2 Ca²⁺ Release IP3->Ca2 induces PKC PKC Activation DAG->PKC activates Cellular_Responses Cellular Responses (e.g., Synaptic Plasticity) Ca2->Cellular_Responses PKC->Cellular_Responses

M1 PAM Signaling Pathway

Quantitative Data Summary

The following table summarizes the effective dosages of this compound for enhancing performance in the novel object recognition task in rats.

CompoundDosage Range (i.p.)SpeciesKey FindingsReference
This compound3 - 30 mg/kgRatDose-dependently enhanced recognition memory. A minimum effective dose of 3 mg/kg was identified.

Experimental Protocol: Novel Object Recognition (NOR) Task

This protocol is a standard procedure for the NOR task in rats and can be adapted for use with this compound.

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical cylinders). Objects should be heavy enough that the rats cannot move them.

  • This compound

  • Vehicle solution (e.g., 10% Tween 80 in sterile water)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Video recording and analysis software

NOR_Workflow Habituation Habituation Phase: Allow rat to explore the empty arena for 5-10 minutes. Injection Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or Vehicle 30 minutes prior to training. Training Training Phase (T1): Place two identical objects (A + A) in the arena. Allow rat to explore for 3-5 minutes. Injection->Training ITI Inter-Trial Interval (ITI): Return rat to home cage for 24 hours. Training->ITI Testing Testing Phase (T2): Place one familiar object (A) and one novel object (B) in the arena. Allow rat to explore for 3-5 minutes. ITI->Testing

Novel Object Recognition Experimental Workflow

Day 1: Habituation

  • Gently place each rat individually into the empty open-field arena.

  • Allow the rat to freely explore the arena for 5-10 minutes to acclimate to the environment.

  • After the habituation period, return the rat to its home cage.

  • Clean the arena thoroughly with 70% ethanol between each rat to eliminate olfactory cues.

Day 2: Training (Familiarization) Phase (T1)

  • Prepare this compound in the vehicle solution at the desired concentrations (e.g., 3, 10, 30 mg/kg).

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the training phase.

  • Place two identical objects (A + A) in opposite corners of the arena.

  • Gently place the rat in the center of the arena, facing away from the objects.

  • Allow the rat to explore the objects for a 3-5 minute period.

  • Record the session for later analysis.

  • After the training phase, return the rat to its home cage for a 24-hour inter-trial interval (ITI).

  • Clean the arena and objects thoroughly.

Day 3: Testing Phase (T2)

  • Replace one of the familiar objects (A) with a novel object (B), keeping the other familiar object (A) in the same location. The location of the novel object should be counterbalanced across rats.

  • Gently place the rat back into the center of the arena.

  • Allow the rat to explore the objects for a 3-5 minute period.

  • Record the session for later analysis.

  • Clean the arena and objects thoroughly between each rat.

  • From the video recordings, manually or using tracking software, score the amount of time the rat spends exploring each object during the testing phase (T2). Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Calculate the Discrimination Index (DI) using the following formula:

    DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembers the familiar object.

  • Compare the DI between the vehicle-treated group and the this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound has been demonstrated to be an effective M1 PAM for enhancing cognitive performance in the novel object recognition task in rats, with a minimal effective dose of 3 mg/kg (i.p.). The provided protocol offers a standardized method for assessing the pro-cognitive effects of this compound. Researchers should optimize parameters such as the inter-trial interval and object novelty based on their specific experimental goals.

References

Application Notes and Protocols for VU0453595 in Whole-Cell Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0453595 is a highly selective, systemically active M1 positive allosteric modulator (PAM) that potentiates the activity of the M1 muscarinic acetylcholine receptor (mAChR) in the presence of the endogenous agonist, acetylcholine (ACh).[1][2] Notably, this compound is distinguished by its lack of intrinsic agonist activity, meaning it does not activate the M1 receptor on its own.[2][3][4] This property makes it a valuable tool for studying the physiological roles of M1 receptor activation with high fidelity to endogenous cholinergic signaling patterns. In whole-cell patch-clamp electrophysiology, this compound is utilized to investigate the modulation of neuronal excitability, synaptic transmission, and plasticity mediated by the M1 receptor. These application notes provide detailed protocols and quantitative data for the effective use of this compound in whole-cell patch-clamp recordings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound relevant to its application in electrophysiological studies.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpecies/Assay ConditionReference
EC50 2140 nMM1 receptor positive allosteric modulation
Agonist Activity Devoid of intrinsic agonist activityIn vitro calcium mobilization assay and native tissue assays
Selectivity Highly selective for M1 mAChR---

Table 2: Recommended Concentrations for Whole-Cell Patch-Clamp Experiments

ApplicationConcentrationCell Type / Brain RegionExpected EffectReference
Potentiation of M1-mediated responses 3 µMMedium Spiny Neurons (MSNs)Transient increase in excitability
Potentiation of muscarinic long-term depression (mLTD) 10 µMPyramidal neurons in prefrontal cortex (PFC) slicesPotentiation of CCh-induced mLTD
Studying synaptic transmission (sEPSCs) 10 µMPyramidal neurons in medial prefrontal cortex (mPFC) slicesNo significant change in fEPSP slope when applied alone

Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium. This compound, as a positive allosteric modulator, binds to a site on the M1 receptor that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to a more robust downstream signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Orthosteric Agonist) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Binds (Allosteric Site) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates downstream Downstream Cellular Responses Ca_cyto->downstream PKC->downstream

M1 Receptor Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : this compound is soluble in DMSO.

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

    • Calculation for 10 mM stock: For a molecular weight of 322.34 g/mol , dissolve 3.22 mg of this compound in 1 mL of DMSO.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

Whole-Cell Patch-Clamp Recording Protocol (Brain Slices)

This protocol is a synthesis of methodologies reported for recording from pyramidal neurons in the prefrontal cortex.

1. Brain Slice Preparation

  • Anesthetize a 6-10 week old C57BL6/J mouse according to approved institutional animal care and use committee protocols.

  • Perfuse the mouse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a sucrose-based or NMDG-based protective solution.

  • Rapidly dissect the brain and prepare 300 µm coronal slices containing the prefrontal cortex using a vibratome in ice-cold, oxygenated ACSF.

  • Transfer slices to a holding chamber with ACSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.

2. Solutions

  • ACSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 125 K-gluconate, 4 NaCl, 10 HEPES, 4 MgATP, 0.3 NaGTP, and 10 Tris-phosphocreatine. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

3. Recording Setup

  • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min at room temperature or near-physiological temperature.

  • Visualize pyramidal neurons in the desired layer of the prefrontal cortex using an upright microscope with DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

4. Whole-Cell Recording

  • Establish a gigaohm seal between the patch pipette and the membrane of a selected neuron.

  • Rupture the patch of membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting experimental recordings.

5. Application of this compound

  • Dilute the this compound stock solution into the ACSF to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.

  • Switch the perfusion from control ACSF to ACSF containing this compound.

  • To study the potentiation of an agonist response, first establish a baseline, then apply this compound for a pre-incubation period (e.g., 10 minutes) before co-applying it with the muscarinic agonist (e.g., Carbachol, CCh).

6. Data Acquisition and Analysis

  • Voltage-Clamp Recordings: To record spontaneous excitatory postsynaptic currents (sEPSCs), clamp the neuron at a holding potential of -70 mV (the reversal potential for GABAA channels).

  • Current-Clamp Recordings: To assess changes in neuronal excitability, inject a series of depolarizing current steps and measure changes in firing frequency, resting membrane potential, and input resistance.

  • Acquire data using appropriate software (e.g., pCLAMP) and an amplifier (e.g., Axon MultiClamp 700B).

  • Analyze the frequency, amplitude, and kinetics of synaptic events or changes in intrinsic excitability parameters before, during, and after drug application.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Cell_Patch Establish Whole-Cell Configuration Slice_Prep->Cell_Patch Solution_Prep Solution Preparation (ACSF, Internal, Drug) Solution_Prep->Cell_Patch Pipette_Pull Pipette Pulling Pipette_Pull->Cell_Patch Baseline Record Baseline Activity (5-10 min) Cell_Patch->Baseline Drug_App Bath Apply This compound +/- Agonist Baseline->Drug_App Recording Record Experimental Data Drug_App->Recording Washout Washout Recording->Washout Data_Analysis Analyze Electrophysiological Parameters Washout->Data_Analysis Stats Statistical Analysis Data_Analysis->Stats

Whole-Cell Patch-Clamp Workflow

Logical Relationship of this compound Action

The experimental logic for using this compound relies on its identity as a PAM that lacks agonist activity. This allows for the specific investigation of the potentiation of endogenous or exogenously applied agonist effects.

Logical_Relationship cluster_conditions Experimental Conditions cluster_outcomes Observed Effects Agonist_Alone Agonist Alone (e.g., sub-threshold CCh) No_Effect No or Minimal Effect (e.g., negligible mLTD) Agonist_Alone->No_Effect PAM_Alone This compound Alone PAM_Alone->No_Effect Confirms lack of agonist activity Agonist_PAM Agonist + this compound Potentiated_Effect Potentiated Effect (e.g., robust mLTD) Agonist_PAM->Potentiated_Effect Demonstrates PAM action

This compound Experimental Logic

References

Application Notes and Protocols: Calcium Mobilization Assay with VU0453595 in CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for performing a calcium mobilization assay using the compound VU0453595 in Chinese Hamster Ovary (CHO) cells. This compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2] M1-mAChRs are Gq-protein coupled receptors (GPCRs) that, upon activation, trigger the release of intracellular calcium.[3] This assay is a critical tool for characterizing the potency and efficacy of compounds like this compound that modulate M1-mAChR activity. The protocols outlined below are designed for a 96-well plate format using the fluorescent calcium indicator Fluo-4 AM.

Principle of the Assay: The assay measures the increase in intracellular calcium concentration following the stimulation of M1-mAChRs. CHO cells stably expressing the M1-mAChR are loaded with Fluo-4 AM, a cell-permeant dye.[4] Inside the cell, esterases cleave the AM group, trapping the Fluo-4 dye.[4] Upon binding to calcium, the fluorescence of Fluo-4 is significantly enhanced. By monitoring the fluorescence intensity, the mobilization of intracellular calcium can be quantified. This compound, as a PAM, is expected to enhance the calcium response induced by an M1-mAChR agonist, such as acetylcholine (ACh) or carbachol.

Data Presentation

The following table summarizes the reported potency of this compound in potentiation of acetylcholine-induced calcium mobilization in CHO cells expressing the M1 muscarinic acetylcholine receptor.

CompoundCell LineReceptor TargetAssay TypeParameterValueReference
This compoundCHOHuman M1-mAChRCalcium MobilizationEC501.9 µM
This compoundCHORat M1-mAChRCalcium MobilizationEC503.2 µM
This compoundCHOM1-mAChRCalcium MobilizationEC502140 nM (2.14 µM)

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the M1-mAChR signaling pathway leading to calcium mobilization and the general experimental workflow for the assay.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ Fluorescent_Signal Fluorescent Signal (Fluo-4) Ca_ER->Fluorescent_Signal Increased Cytosolic Ca2+ Leads to IP3R->Ca_ER Opens Channel Ca_Store Ca2+ Store ACh Acetylcholine (Agonist) ACh->M1_Receptor Binds This compound This compound (PAM) This compound->M1_Receptor Enhances Binding Calcium_Mobilization_Workflow start Start cell_culture 1. Culture CHO-M1 Cells start->cell_culture cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding dye_loading 3. Load Cells with Fluo-4 AM cell_seeding->dye_loading compound_prep 4. Prepare this compound & Agonist Plates dye_loading->compound_prep incubation 5. Incubate with this compound (Antagonist/PAM mode) compound_prep->incubation measurement 6. Measure Fluorescence (Baseline & Post-Agonist) incubation->measurement data_analysis 7. Analyze Data (EC50 Calculation) measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Extracellular Field Potential Recording with VU0453595

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0453595 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike orthosteric agonists, this compound does not activate the M1 receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] This property makes it a valuable tool for studying the nuanced roles of M1 receptor activation in physiological and pathological states, such as Alzheimer's disease and schizophrenia.[2][3] Notably, this compound lacks the intrinsic agonist activity seen in some other M1 PAMs, which may contribute to a more favorable safety profile with a lower risk of cholinergic adverse effects.[2]

These application notes provide detailed protocols for the use of this compound in extracellular field potential recordings in brain slices, a common technique to assess synaptic plasticity and network function.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on various electrophysiological parameters as reported in the literature. This data provides a reference for expected outcomes and effective concentrations.

ParameterBrain RegionPreparationThis compound ConcentrationKey FindingReference
Muscarinic Long-Term Depression (mLTD)Prefrontal Cortex (PFC)Mouse Brain Slices10 µMPotentiated a subthreshold carbachol (10 µM)-induced LTD from 93.9 ± 2.0% of baseline to 66.6 ± 6.5% of baseline.[4]
Field Excitatory Postsynaptic Potential (fEPSP) SlopePrefrontal Cortex (PFC)Mouse Brain Slices10 µMApplication of this compound alone did not significantly alter the fEPSP slope.
Spontaneous Excitatory Postsynaptic Current (sEPSC) FrequencyPrefrontal Cortex (PFC)Mouse Brain Slices10 µMIn the presence of carbachol (10 µM), this compound significantly increased sEPSC frequency to 416 ± 38.2% of baseline, compared to carbachol alone (147 ± 15.4%).
Intrinsic ExcitabilityMedium Spiny Neurons (MSNs)Not Specified3 µMInduced a transient increase in the excitability of MSNs.
Gamma PowerFrontal CortexYoung Rats (in vivo EEG)30 mg/kg (i.p.)Increased power in the high gamma band.

Signaling Pathways and Experimental Workflow

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound positively modulates the M1 receptor, which is predominantly coupled to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that modulate neuronal excitability and synaptic plasticity.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Modulates

M1 muscarinic receptor signaling cascade.
Experimental Workflow for Extracellular Field Potential Recording

The following diagram outlines the typical workflow for an experiment investigating the effects of this compound on synaptic plasticity using extracellular field potential recordings in acute brain slices.

Experimental_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation (e.g., PFC, Hippocampus) Recovery Slice Recovery (>1 hour in aCSF) Slice_Prep->Recovery Placement Transfer Slice to Recording Chamber & Position Electrodes Recovery->Placement Baseline Record Stable Baseline fEPSPs (~30 minutes) Placement->Baseline Drug_App Bath Apply this compound (e.g., 10 µM for 10-20 min) Baseline->Drug_App Stimulation Apply Plasticity-Inducing Stimulus (e.g., with Carbachol) Drug_App->Stimulation Washout Washout & Record Post-Stimulation fEPSPs (~60 minutes) Stimulation->Washout Measure Measure fEPSP Slope Washout->Measure Normalize Normalize to Baseline Measure->Normalize Stats Statistical Analysis Normalize->Stats

Workflow for this compound application in fEPSP recordings.

Experimental Protocols

Solutions and Reagents
  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.

  • This compound Stock Solution : Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should be kept low (e.g., <0.1%).

  • Carbachol (CCh) Stock Solution : Prepare a stock solution in deionized water. Store at -20°C.

Protocol for Extracellular Field Potential Recording in Brain Slices

This protocol is adapted from standard methods for recording long-term depression (LTD) in the prefrontal cortex.

  • Acute Slice Preparation :

    • Anesthetize and decapitate a rodent (e.g., C57BL/6J mouse).

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal or sagittal slices (e.g., 300-400 µm thickness) containing the region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for approximately 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.

  • Recording Setup :

    • Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF (2-3 mL/min) at 31-34°C.

    • Place a stimulating electrode (e.g., concentric bipolar electrode) in the appropriate synaptic pathway (e.g., layer II/III of the PFC).

    • Place a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the synaptic field (e.g., layer V of the PFC) to record the field excitatory postsynaptic potential (fEPSP).

  • Baseline Recording :

    • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal amplitude.

    • Record a stable baseline for at least 30 minutes.

  • This compound Application and LTD Induction :

    • To test the effect of this compound on mLTD, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM).

    • Pre-incubate the slice with this compound for 10-20 minutes while continuing baseline stimulation.

    • Co-apply this compound with a muscarinic agonist like carbachol (CCh). For example, to induce a subthreshold LTD, apply 10 µM CCh for 10 minutes in the continued presence of this compound.

    • Following the LTD induction protocol, switch the perfusion back to the standard aCSF to wash out the drugs.

  • Post-Induction Recording :

    • Continue recording the fEPSP for at least 60 minutes after the washout of the drugs to determine the magnitude of synaptic depression.

  • Data Analysis :

    • Measure the initial slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes to the average slope during the last 10 minutes of the baseline recording period.

    • The magnitude of LTD is typically quantified as the average normalized fEPSP slope during the last 10 minutes of the post-induction recording period.

    • Statistical analysis (e.g., t-test or ANOVA) can be used to compare the effects of this compound across different experimental groups.

Troubleshooting and Considerations

  • Solubility : this compound is soluble in DMSO. Ensure the final DMSO concentration in the aCSF is minimal to avoid off-target effects.

  • Concentration : The effective concentration of this compound can vary depending on the experimental preparation and the specific research question. A concentration of 10 µM has been shown to be effective for potentiating mLTD in PFC slices.

  • Agonist Co-application : As a PAM, the effects of this compound are dependent on the presence of an orthosteric agonist (like acetylcholine or carbachol). To observe its modulatory effects on synaptic plasticity, co-application with a muscarinic agonist is often necessary.

  • Slice Health : Maintaining healthy brain slices is critical for reliable electrophysiological recordings. Ensure proper oxygenation, temperature control, and handling of the tissue throughout the experiment.

References

Application Notes and Protocols for Behavioral Testing with VU0453595

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing VU0453595, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), in common behavioral testing paradigms. This compound is distinguished by its lack of intrinsic agonist activity, which contributes to a favorable safety profile, avoiding the convulsive effects seen with M1 PAMs that also act as agonists.[1][2][3] This compound has shown efficacy in preclinical models of cognitive impairment and schizophrenia.[4][5]

Key Behavioral Paradigms

This compound has been effectively employed in several key behavioral assays to probe its effects on cognition and social behavior, particularly in models of neuropsychiatric disorders. The following sections detail the protocols for three such paradigms: the Novel Object Recognition (NOR) test, the Social Interaction Test, and a Phencyclidine (PCP)-Induced Schizophrenia Model.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.

Experimental Protocol

This protocol is adapted from standard NOR procedures and studies utilizing this compound.

Apparatus:

  • An open-field arena (e.g., 40 x 40 cm to 60 x 40 cm).

  • A set of objects that are of similar size but differ in shape and texture (e.g., Lego towers, small rubber toys). The objects should be heavy enough that the mice cannot displace them.

Procedure:

  • Habituation (Day 1):

    • Acclimate mice to the testing room for at least 30 minutes before the session.

    • Place each mouse individually into the empty arena and allow for 5-10 minutes of free exploration. This reduces novelty-induced stress on the testing day.

  • Training/Sample Phase (Day 2):

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the training session.

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.

    • The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Test Phase (Day 2):

    • After a retention interval (e.g., 1-3 hours), return the mouse to the arena.

    • One of the original objects is replaced with a novel object.

    • Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

The primary measure is the Discrimination Index (DI) , calculated as:

(Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects)

A higher DI indicates better recognition memory.

Social Interaction Test

This test assesses social deficits, which are a core feature of several neuropsychiatric disorders, including schizophrenia and autism.

Experimental Protocol

This protocol is based on the three-chambered social approach task and studies involving this compound.

Apparatus:

  • A three-chambered rectangular box (e.g., 60 cm long x 40 cm wide x 22 cm high). The dividing walls have openings to allow access to each chamber.

  • Two small, wire containment cages (cylinders or cubes) that allow for sensory interaction but prevent physical contact.

Procedure:

  • Habituation (Phase 1):

    • Place the test mouse in the center chamber and allow it to explore all three empty chambers for 5-10 minutes.

  • Sociability Test (Phase 2):

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

    • Place an unfamiliar "stranger" mouse (of the same sex and strain) inside one of the wire cages in a side chamber. The other wire cage in the opposite chamber remains empty.

    • Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage.

  • Social Novelty Test (Phase 3):

    • The mouse from the previous phase remains in its cage (now the "familiar" mouse).

    • A new, "novel" stranger mouse is placed in the previously empty wire cage.

    • The test mouse is again allowed to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and sniffing each wire cage.

Data Analysis:

  • Sociability Index: (Time with stranger mouse - Time with empty cage) / (Total time with both)

  • Social Novelty Preference: (Time with novel mouse - Time with familiar mouse) / (Total time with both)

Phencyclidine (PCP)-Induced Schizophrenia Model

PCP, an NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents, including cognitive deficits and social withdrawal. This compound has been shown to reverse these deficits.

Experimental Protocol

This protocol involves a sub-chronic PCP administration regimen followed by behavioral testing.

PCP Administration:

  • Administer PCP (e.g., 5-10 mg/kg, i.p.) or saline to mice once daily for 7-14 consecutive days.

  • A washout period of at least 24 hours is implemented after the final PCP injection before behavioral testing begins.

Behavioral Testing with this compound:

  • Following the PCP regimen and washout period, the NOR and Social Interaction tests described above can be performed.

  • On the day of behavioral testing, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the respective test.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the effects of this compound in the PCP-induced schizophrenia model.

Table 1: Effect of this compound on Social Interaction in PCP-Treated Mice

Treatment GroupDose (mg/kg, i.p.)Mean Social Interaction Time (seconds)
Vehicle + Saline-~75
Vehicle + PCP-~50
This compound + PCP1~65
This compound + PCP3~70
This compound + PCP10~75

Data are illustrative and based on published findings.

Table 2: Effect of this compound on Novel Object Recognition in PCP-Treated Mice

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (DI)
Vehicle + Saline-~0.4
Vehicle + PCP-~0.1
This compound + PCP10~0.35

Data are illustrative and based on published findings.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the M1 receptor signaling pathway, the modulatory action of this compound, and the experimental workflow for the PCP model.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Leads to ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates

Caption: M1 muscarinic receptor signaling pathway and the modulatory role of this compound.

PCP_Model_Workflow cluster_induction Symptom Induction Phase cluster_testing Behavioral Testing Phase PCP_Admin Daily PCP Administration (7-14 days) Washout Washout Period (≥24 hours) PCP_Admin->Washout VU_Admin This compound Administration (30 min prior to test) Washout->VU_Admin Proceed to Testing Behavioral_Test Behavioral Assay (NOR or Social Interaction) VU_Admin->Behavioral_Test Data_Analysis Data Collection & Analysis Behavioral_Test->Data_Analysis

References

Troubleshooting & Optimization

Navigating VU0453595 Administration: A Guide to Dosage Optimization and Adverse Effect Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the selective M1 positive allosteric modulator (PAM), VU0453595, this guide provides essential information for optimizing dosage regimens to achieve desired therapeutic effects while minimizing the risk of adverse events. Leveraging its unique pharmacological profile, this compound offers a promising avenue for cognitive enhancement and the treatment of neuropsychiatric disorders. This resource consolidates key experimental data, outlines detailed protocols, and presents frequently asked questions to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2][3] Unlike conventional agonists, it does not directly activate the receptor but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[1][4] A critical feature of this compound is its lack of intrinsic agonist activity, meaning it does not activate the M1 receptor on its own. This property is key to its improved safety profile compared to M1 PAMs with agonist activity (ago-PAMs).

Q2: What are the common adverse effects associated with M1 receptor activation, and does this compound induce them?

A2: Overactivation of the M1 receptor can lead to significant adverse effects, including convulsions, seizures, and other cholinergic side effects such as gastrointestinal distress. However, extensive preclinical studies have demonstrated that this compound does not induce behavioral convulsions or other gross behavioral changes, even at doses significantly higher than those required for cognitive efficacy (e.g., up to 100 mg/kg in mice). This favorable safety profile is attributed to its lack of direct agonist activity, which prevents over-stimulation of the M1 receptor.

Q3: What is the recommended effective dose range for this compound in preclinical models?

A3: In rodent models, this compound has been shown to be effective in enhancing cognitive function and reversing deficits in models of schizophrenia at doses ranging from 1 to 10 mg/kg administered intraperitoneally (i.p.). Specific studies have demonstrated efficacy in novel object recognition and social interaction tasks within this dose range.

Q4: How does the safety profile of this compound compare to other M1 PAMs?

A4: this compound exhibits a superior safety profile compared to M1 ago-PAMs such as MK-7622 and PF-06764427. These ago-PAMs have been shown to induce severe behavioral convulsions in mice, an effect not observed with this compound. The intrinsic agonist activity of these other compounds is believed to contribute to their adverse effects and may also reduce their efficacy in improving cognitive function.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound and comparator compounds.

Table 1: In Vivo Efficacy of this compound in Rodent Models

Model Species Dose Range (i.p.) Observed Effect Reference
Novel Object RecognitionRat1, 3, 10 mg/kgRobust improvement in recognition memory.
Social Interaction (PCP-treated)Mouse1, 3, 10 mg/kgRescued deficits in social interaction.
Novel Object Recognition (PCP-treated)Mouse1, 3, 10 mg/kgRestored recognition index to control levels.

Table 2: Comparative Adverse Effect Profile of M1 PAMs

Compound Classification Observed Adverse Effects in Rodents Reference
This compound PAM (no agonist activity) No behavioral convulsions or gross behavioral changes up to 100 mg/kg.
MK-7622Ago-PAMSevere behavioral convulsions.
PF-06764427Ago-PAMPronounced behavioral convulsions.

Key Experimental Protocols

Protocol 1: Assessment of Seizure Liability in Mice

This protocol is designed to evaluate the potential of a test compound to induce convulsive activity.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., saline, DMSO solution)

  • Male C57BL/6J mice

  • Observation chambers

  • Video recording equipment (optional)

  • Racine scale for seizure scoring

Procedure:

  • Acclimate mice to the observation chambers for at least 30 minutes prior to dosing.

  • Prepare the test compound and vehicle control to the desired concentrations.

  • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection). A dose-escalation study is recommended.

  • Immediately after dosing, place the mice back into the observation chambers.

  • Continuously observe the mice for a predetermined period (e.g., 3 hours) for any signs of convulsive behavior.

  • Score the severity of any observed seizures using the Racine scale (or a similar standardized scale).

  • Record the latency to the first seizure and the duration of seizure activity for each animal.

  • Compare the incidence and severity of seizures between the test compound and vehicle control groups.

Protocol 2: Novel Object Recognition (NOR) Task in Rodents

This protocol assesses recognition memory, a component of cognitive function.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle control

  • Open field arena

  • Two sets of identical objects (familiar objects)

  • One set of different objects (novel objects)

  • Video tracking software

Procedure:

  • Habituation: Acclimate the animals to the empty open field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.

  • Training (Familiarization) Phase:

    • Administer the test compound or vehicle control at a specified time before the training phase (e.g., 30 minutes).

    • Place two identical familiar objects in the arena.

    • Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Retention Interval: Return the animal to its home cage for a specified retention interval (e.g., 1 to 24 hours).

  • Testing Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for a set duration (e.g., 5 minutes).

    • Record the time spent exploring the familiar object and the novel object.

  • Data Analysis: Calculate a discrimination index (DI) or recognition index (RI) to quantify memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism and experimental evaluation, the following diagrams illustrate key pathways and workflows.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (Endogenous Ligand) ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Neuronal_Response Enhanced Neuronal Excitability & Plasticity Ca2->Neuronal_Response PKC->Neuronal_Response

Caption: M1 Receptor Signaling Pathway Modulated by this compound.

Seizure_Liability_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Acclimate Mice Administration Administer Dose (i.p.) Animal_Prep->Administration Dose_Prep Prepare Compound & Vehicle Dose_Prep->Administration Observation Observe for 3 hours Administration->Observation Scoring Score Seizures (Racine Scale) Observation->Scoring Comparison Compare Incidence & Severity Scoring->Comparison Conclusion Determine Seizure Liability Comparison->Conclusion

Caption: Workflow for Assessing Seizure Liability in Mice.

NOR_Workflow Habituation Habituation to Arena Dosing Administer this compound or Vehicle Habituation->Dosing Training Training: Explore 2 Familiar Objects Dosing->Training Retention Retention Interval Training->Retention Testing Testing: Explore Familiar & Novel Object Retention->Testing Analysis Calculate Discrimination Index Testing->Analysis Result Assess Cognitive Enhancement Analysis->Result

References

VU0453595 solubility and stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility and stability of VU0453595 in DMSO and other solvents, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, reaching a concentration of 100 mg/mL (310.23 mM) with the help of ultrasonication.[1] For best results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be used to help dissolve the compound fully.[1] Ensure you are using a fresh, high-purity grade of DMSO.

Q3: How should I store the solid form of this compound?

A3: The solid (powder) form of this compound is stable and can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.

Q5: I need to prepare a formulation for in vivo animal studies. How can I do this?

A5: For in vivo administration, you must first prepare a clear stock solution in an appropriate solvent like DMSO. This stock solution is then further diluted with co-solvents. It is recommended to prepare these working solutions freshly on the day of use. Two common protocols are provided in the "Experimental Protocols" section below.

Q6: Is this compound stable in aqueous solutions?

A6: While specific stability data in purely aqueous solutions is not detailed, the protocols for in vivo formulations involve aqueous components like saline. However, for long-term storage, DMSO is the recommended solvent. Generally, compounds in DMSO are more stable than in aqueous buffers, where they can be prone to hydrolysis. Studies on general compound stability show that water is a more significant factor in compound degradation than oxygen.

Data Presentation: Solubility & Storage

Table 1: Solubility of this compound
Solvent/VehicleConcentrationMolarityNotes
DMSO100 mg/mL310.23 mMRequires sonication; use of new, anhydrous DMSO is critical.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 7.76 mMA clear solution is achieved.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 7.76 mMA clear solution is achieved.
Table 2: Recommended Storage Conditions
FormatStorage TemperatureShelf LifeNotes
Solid (Powder)-20°C3 years
4°C2 years
In Solvent (DMSO)-80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.
-20°C1 monthAliquot to prevent repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution.

Materials:

  • This compound powder (Molecular Weight: 322.34 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Pipettes

  • Ultrasonic bath

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 3.22 mg. To prepare 1 mL of a 100 mM solution, weigh 32.23 mg.

  • Solvent Addition: Add the calculated volume of new, anhydrous DMSO. For example, to make a 100 mM solution from 32.23 mg of powder, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, place the vial in an ultrasonic bath for 10-15 minutes or until the solution is clear. Gentle warming may also be applied if necessary.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80 Method)

Objective: To prepare a working solution of this compound suitable for intraperitoneal (i.p.) injection in animal models.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline solution (sterile, physiological)

  • Sterile tubes and pipettes

Methodology (Example for a final concentration of 2.5 mg/mL):

  • Prepare Solvents: Assemble the required solvents: the DMSO stock solution, PEG300, Tween-80, and Saline.

  • Sequential Addition: The order of addition is critical. To prepare 1 mL of the final formulation, perform the following steps sequentially: a. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to a sterile tube. b. Add 400 µL of PEG300 and mix thoroughly until the solution is uniform. c. Add 50 µL of Tween-80 and mix again until uniform. d. Add 450 µL of Saline to bring the total volume to 1 mL. Mix well.

  • Final Check: The final solution should be clear. If precipitation occurs, gentle warming or sonication may be attempted, but it is best to prepare this formulation fresh on the day of the experiment. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

experimental_workflow cluster_prep Solution Preparation Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate add_solvent->dissolve check 4. Check for Complete Dissolution dissolve->check precipitate Precipitation Observed check->precipitate Incomplete store 5. Aliquot and Store at -80°C / -20°C check->store Clear Solution troubleshoot Apply Gentle Heat / More Sonication precipitate->troubleshoot troubleshoot->dissolve

Caption: Workflow for preparing a this compound stock solution.

This compound is a Positive Allosteric Modulator (PAM) of the M1 muscarinic acetylcholine receptor. It does not activate the receptor on its own but enhances the effect of the endogenous neurotransmitter, acetylcholine (ACh).

signaling_pathway cluster_membrane Cell Membrane receptor Orthosteric Site M1 Receptor Allosteric Site G_Protein G-Protein Activation receptor->G_Protein Potentiates Signal ACh Acetylcholine (ACh) (Endogenous Ligand) ACh->receptor:ortho Binds PAM This compound (PAM) PAM->receptor:allo Binds Response Downstream Cellular Response G_Protein->Response

Caption: Mechanism of M1 Receptor Potentiation by this compound.

References

Troubleshooting Precipitation of VU0453595 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of VU0453595 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the aqueous buffer. This can be triggered by factors such as incorrect solvent composition, improper mixing techniques, or temperature fluctuations.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL (310.23 mM).[1][2] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]

Q3: Can I prepare a working solution of this compound directly in my aqueous assay buffer?

A3: It is not recommended to directly dilute a high-concentration DMSO stock of this compound into a purely aqueous buffer. This often leads to immediate precipitation due to the rapid change in solvent polarity. A gradual dilution method or the use of co-solvents is necessary to maintain solubility.

Q4: How can I increase the solubility of this compound in my final aqueous solution?

A4: The solubility of this compound in aqueous solutions can be significantly improved by using co-solvents and surfactants. Formulations including PEG300, Tween-80, or SBE-β-CD have been shown to be effective.[1] Gentle heating and sonication can also aid in the dissolution process.

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective M1 positive allosteric modulator (PAM). This means it binds to a site on the M1 muscarinic acetylcholine receptor that is different from the acetylcholine binding site. By doing so, it enhances the receptor's response to acetylcholine but does not activate the receptor on its own. This modulation is crucial for its therapeutic potential in conditions like schizophrenia and Alzheimer's disease.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution is above its solubility limit. Rapid change in solvent polarity.- Use a co-solvent system: Prepare the working solution by serially adding the DMSO stock to a mixture of co-solvents like PEG300 and Tween-80 before adding the final aqueous component.- Slow, controlled mixing: Add the stock solution to the buffer dropwise while vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations.- Optimize final concentration: Determine the maximum soluble concentration of this compound in your specific assay buffer through a solubility test.
Cloudiness or visible particles in the prepared solution over time. The compound is slowly precipitating out of the solution due to instability at the storage temperature or prolonged storage in an aqueous environment.- Prepare fresh solutions: It is best practice to prepare working dilutions of this compound in aqueous media fresh for each experiment.- Storage of stock solutions: Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Micro-precipitation (formation of small, invisible aggregates) may be occurring, leading to a lower effective concentration of the compound in solution.- Incorporate solubilizing agents: Add a low concentration of a non-ionic surfactant (e.g., Tween-80) or a carrier protein like bovine serum albumin (BSA) to the assay buffer to improve solubility and prevent aggregation.- Sonication: Briefly sonicate the final working solution to help break up any small aggregates that may have formed.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using PEG300 and Tween-80

This protocol is adapted from established methods for dissolving this compound in a vehicle suitable for in vivo and in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline (or desired aqueous buffer)

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 25 mg/mL. Use of an ultrasonic bath may be necessary to fully dissolve the compound.

  • Prepare the co-solvent mixture: In a separate tube, combine the required volumes of PEG300 and Tween-80. For a final solution with 10% DMSO, 40% PEG300, and 5% Tween-80, you would mix 400 µL of PEG300 and 50 µL of Tween-80 for a 1 mL final volume.

  • Add the DMSO stock: Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300/Tween-80 mixture and mix thoroughly.

  • Add the aqueous component: Add 450 µL of saline (or your aqueous buffer) to the mixture to bring the final volume to 1 mL. Mix until a clear solution is obtained.

Protocol 2: Preparation of this compound Working Solution using SBE-β-CD

This protocol provides an alternative formulation using sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to enhance solubility.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • SBE-β-CD

  • Saline (or desired aqueous buffer)

Procedure:

  • Prepare a 20% SBE-β-CD solution: Dissolve SBE-β-CD in saline (or your aqueous buffer) to a final concentration of 20% (w/v).

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO.

  • Prepare the working solution: For a final solution with 10% DMSO, add the appropriate volume of the DMSO stock solution to the 20% SBE-β-CD solution to achieve the desired final concentration of this compound. For example, to make 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.

Quantitative Data Summary

Parameter Value Solvent/Vehicle Reference
Molecular Weight 322.34 g/mol N/A
Solubility in DMSO 100 mg/mL (310.23 mM)DMSO
Solubility in Co-solvent Vehicle 1 ≥ 2.5 mg/mL (7.76 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Solubility in Co-solvent Vehicle 2 ≥ 2.5 mg/mL (7.76 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)
Stock Solution Storage -20°C for up to 1 month-80°C for up to 6 monthsDMSO

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for troubleshooting precipitation issues.

VU0453595_Signaling_Pathway This compound M1 Receptor Signaling Pathway cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor G_Protein Gq/11 M1_Receptor->G_Protein Activates Acetylcholine Acetylcholine (Endogenous Ligand) Acetylcholine->M1_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->M1_Receptor Binds to allosteric site PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Downstream_Signaling Downstream Signaling (e.g., PKC activation, Ca2+ mobilization) IP3_DAG->Downstream_Signaling Neuronal_Excitability Increased Neuronal Excitability Downstream_Signaling->Neuronal_Excitability LTD_Potentiation Potentiation of Muscarinic LTD Downstream_Signaling->LTD_Potentiation

Caption: Signaling pathway of this compound as a positive allosteric modulator of the M1 receptor.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Solvent Is the solvent system appropriate? Check_Concentration->Check_Solvent No Solution_Concentration Lower the final concentration Check_Concentration->Solution_Concentration Yes Check_Mixing Was the mixing procedure correct? Check_Solvent->Check_Mixing Yes Solution_Solvent Use a co-solvent system (e.g., PEG300, Tween-80) or SBE-β-CD Check_Solvent->Solution_Solvent No Solution_Mixing Add stock solution dropwise with vigorous mixing Check_Mixing->Solution_Mixing No End Clear Solution Check_Mixing->End Yes Solution_Concentration->End Solution_Solvent->End Solution_Mixing->End

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Enhancing Central Nervous System (CNS) Penetration of VU0453595 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively working on or interested in the optimization of M1 positive allosteric modulators (PAMs), specifically focusing on improving the CNS penetration of derivatives related to VU0453595. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Troubleshooting Guide

This section addresses common challenges encountered when aiming to improve the brain-to-plasma concentration ratio of this compound derivatives.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Brain-to-Plasma Ratio (Kp) or Unbound Brain-to-Plasma Ratio (Kp,uu) Poor Physicochemical Properties: The compound may have characteristics that hinder its ability to cross the blood-brain barrier (BBB). Key properties influencing CNS penetration include lipophilicity (cLogP), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors/acceptors.Solution: Modify the chemical structure to optimize physicochemical properties. For this compound, a key strategy was the replacement of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core with alternative 5,6- and 6,6-heterobicyclic cores.[1] This modification led to a significant improvement in CNS distribution. Aim for a cLogP in the range of 1-3, TPSA < 90 Ų, and MW < 450 Da.
Active Efflux by Transporters: The compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.Solution 1: Conduct an in vitro MDCK-MDR1 permeability assay to determine if the compound is a P-gp substrate. An efflux ratio greater than 2 is indicative of active efflux. Solution 2: In in vivo studies, co-administer a known P-gp inhibitor to assess if this improves the brain penetration of your compound. Solution 3: Structurally modify the compound to reduce its affinity for P-gp. The successful derivatives of this compound were designed to be devoid of hydrogen-bond donors, which can reduce P-gp substrate potential.[1]
High Variability in In Vivo CNS Penetration Data Inconsistent Experimental Procedures: Minor variations in animal handling, dosing, and sample collection can lead to significant variability in results.Solution: Standardize all in vivo procedures. Ensure consistent age, sex, and strain of the animals. Use a consistent dosing vehicle and administration route. Standardize the timing of blood and brain tissue collection.
Analytical Method Issues: The method used to quantify the compound in plasma and brain homogenate may lack the necessary sensitivity or be prone to matrix effects.Solution: Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and sensitivity in both plasma and brain homogenate matrices. Use a stable isotope-labeled internal standard to correct for matrix effects and extraction variability.
Poor Correlation Between In Vitro and In Vivo Data Limitations of In Vitro Models: In vitro models like PAMPA or Caco-2 assays do not fully recapitulate the complexity of the in vivo BBB, including the full complement of transporters and metabolic enzymes.Solution: While in vitro assays are valuable for initial screening, in vivo validation is crucial. Use in vitro data to rank-order compounds and prioritize them for in vivo studies. The unbound brain-to-plasma ratio (Kp,uu) is considered the gold standard for assessing CNS penetration in vivo as it accounts for plasma and brain tissue binding.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the unbound brain-to-plasma ratio (Kp,uu) and why is it preferred over the total brain-to-plasma ratio (Kp)?

A1: The Kp,uu represents the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma. It is a more accurate measure of the drug's ability to cross the BBB and engage with its target, as only the unbound fraction is pharmacologically active. The total brain-to-plasma ratio (Kp) can be misleading because a high Kp value may simply reflect extensive non-specific binding of the drug to brain tissue rather than effective target site concentration. A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion, while a value significantly less than 1 indicates active efflux, and a value greater than 1 suggests active influx.

Q2: What are the key physicochemical properties to consider when designing CNS-penetrant this compound derivatives?

A2: Based on the successful optimization of this compound, the following physicochemical properties are critical:

  • Lipophilicity (cLogP): Aim for a moderate cLogP, typically in the range of 1-3, to balance solubility and membrane permeability.

  • Topological Polar Surface Area (TPSA): A lower TPSA is generally better for CNS penetration. Aim for a TPSA of less than 90 Ų.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. A molecular weight of less than 450 Da is a common guideline.

  • Hydrogen Bond Donors (HBD): Minimizing the number of hydrogen bond donors can improve permeability and reduce the likelihood of being a P-gp substrate. The successful this compound derivatives were designed to lack hydrogen-bond donors.[1]

Q3: My this compound derivative is a P-glycoprotein (P-gp) substrate. What are my options?

A3: If your compound is identified as a P-gp substrate, you have several strategies to consider:

  • Structural Modification: This is often the most effective long-term solution. The goal is to alter the chemical structure to reduce its recognition and transport by P-gp. As demonstrated with this compound derivatives, removing hydrogen bond donors can be a successful strategy.[1]

  • Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a P-gp inhibitor can help to confirm that P-gp-mediated efflux is the primary reason for poor brain penetration. However, this approach is less desirable for a therapeutic candidate due to the potential for drug-drug interactions.

  • Prodrug Approach: A prodrug strategy can be employed to mask the features of the molecule that are recognized by P-gp. The prodrug would then be cleaved in the CNS to release the active compound.

Q4: How can I efficiently screen multiple this compound derivatives for CNS penetration in vivo?

A4: A cassette dosing approach can be a resource-efficient method for screening multiple compounds.[2] In this method, a small number of compounds (typically 3-5) are co-administered to a single animal. Plasma and brain samples are then collected and analyzed using a validated LC-MS/MS method that can differentiate and quantify each compound. This approach significantly reduces the number of animals required and can accelerate the identification of promising candidates.

Data Presentation

Table 1: Comparison of CNS Penetration and Physicochemical Properties of this compound and an Optimized Derivative

CompoundM1 PAM Potency (EC50, µM)Kp (Brain/Plasma Ratio)Kp,uu (Unbound Brain/Unbound Plasma)cLogPTPSA (Ų)MW ( g/mol )
This compound 2.14~0.3Not Reported2.965.7322.34
VU0478436 (Optimized Derivative)1.82.160.773.555.4336.38

Data for Kp and Kp,uu are from in vivo rat studies. Physicochemical properties are calculated estimates.

Experimental Protocols

Protocol 1: In Vivo Determination of Kp and Kp,uu in Rats using Cassette Dosing

Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of multiple test compounds simultaneously.

Materials:

  • Test compounds (this compound derivatives)

  • Male Sprague-Dawley rats (250-350 g) with cannulated jugular veins

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Brain homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Formulation: Prepare a cassette dosing solution containing 3-5 test compounds at a known concentration in the vehicle.

  • Dosing: Administer the cassette solution to the rats via intravenous (IV) injection through the jugular vein cannula at a specified dose (e.g., 1 mg/kg per compound).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes) into anticoagulant-containing tubes. Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.

  • Brain Tissue Collection: At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove residual blood from the brain. Excise the brain, weigh it, and immediately freeze it.

  • Brain Homogenization: Homogenize the brain tissue in a known volume of homogenization buffer (e.g., 3 volumes of PBS per gram of brain tissue).

  • Sample Analysis: Extract the compounds from the plasma and brain homogenate samples. Analyze the concentrations of each compound using a validated LC-MS/MS method.

  • Calculation of Kp:

    • Kp = Cbrain / Cplasma

    • Where Cbrain is the concentration of the compound in the brain homogenate (ng/g) and Cplasma is the concentration of the compound in the plasma (ng/mL) at the final time point.

  • Determination of Unbound Fractions (fu,plasma and fu,brain):

    • Determine the fraction of the drug that is not bound to proteins in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis or rapid equilibrium dialysis (RED).

  • Calculation of Kp,uu:

    • Kp,uu = Kp * (fu,plasma / fu,brain)

Protocol 2: In Vitro MDCK-MDR1 Permeability Assay

Objective: To determine if a test compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.

Materials:

  • MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene)

  • Transwell plates (e.g., 24-well plates with 0.4 µm pore size inserts)

  • Cell culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (known P-gp substrate like digoxin, and a non-substrate like propranolol)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the Transwell inserts and culture them until they form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Bidirectional Transport):

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio (ER):

    • ER = Papp(B-A) / Papp(A-B)

    • An ER ≥ 2 suggests that the compound is a substrate for P-gp.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization a MDCK-MDR1 Assay d Cassette Dosing PK a->d Prioritize Non-substrates b PAMPA b->d Prioritize Permeable Compounds c Metabolic Stability c->d Select Stable Compounds e Brain & Plasma Collection d->e f Kp & Kp,uu Determination e->f g Improved CNS Penetration f->g Select Candidates with High Kp,uu

Caption: Workflow for identifying CNS-penetrant this compound derivatives.

troubleshooting_flowchart start Low Kp or Kp,uu Observed check_physchem Assess Physicochemical Properties (cLogP, TPSA, MW, HBD) start->check_physchem optimize_structure Modify Chemical Structure (e.g., change core, reduce HBD) check_physchem->optimize_structure Properties Suboptimal check_efflux Perform MDCK-MDR1 Assay check_physchem->check_efflux Properties Optimal end Improved CNS Penetration optimize_structure->end efflux_positive Compound is a P-gp Substrate check_efflux->efflux_positive Efflux Ratio >= 2 efflux_negative Compound is Not a P-gp Substrate check_efflux->efflux_negative Efflux Ratio < 2 efflux_positive->optimize_structure re_evaluate Re-evaluate Structure for Other Liabilities (e.g., metabolism, plasma protein binding) efflux_negative->re_evaluate

References

Navigating VU0453595: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VU0453595, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM). This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] It does not activate the receptor directly but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine.[2][3] This mechanism is distinct from "ago-PAMs," which exhibit intrinsic agonist activity.[3][4] this compound has been shown to lack significant agonist activity, which may contribute to its favorable side-effect profile in preclinical studies.

Q2: What are the primary research applications for this compound?

This compound is primarily investigated for its potential therapeutic effects in neurological and psychiatric disorders. Research suggests its utility in reversing cognitive and social interaction deficits in models of schizophrenia. It is also being explored as a potential treatment for cognitive deficits in Alzheimer's disease.

Q3: How should I store this compound powder and stock solutions?

For long-term storage, the solid powder form of this compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent Potency (EC50) Values in In Vitro Assays

Possible Cause: Variability in assay conditions, particularly the concentration of the orthosteric agonist (e.g., acetylcholine). As a PAM, the apparent potency of this compound is dependent on the concentration of the primary agonist.

Troubleshooting Steps:

  • Standardize Agonist Concentration: Ensure a consistent, sub-maximal (e.g., EC20) concentration of acetylcholine or another suitable M1 agonist is used across all experiments.

  • Cell Line Verification: Confirm the expression level of the M1 receptor in your cell line (e.g., hM1-CHO cells). Variability in receptor density can impact the observed potency of a PAM.

  • Assay Buffer Composition: Maintain consistent ionic strength and pH of the assay buffer, as these can influence receptor conformation and ligand binding.

  • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent and as low as possible across all wells to avoid non-specific effects.

Issue 2: Unexpected In Vivo Behavioral or Adverse Effects

Possible Cause: The distinction between a 'pure' PAM and an 'ago-PAM' is critical. While this compound is characterized as a PAM with minimal to no intrinsic agonist activity, other M1 modulators can have significant agonist effects, leading to dose-limiting side effects such as convulsions.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and of high purity.

  • Dose-Response Evaluation: Conduct a thorough dose-response study. For instance, in mice, doses of 1-10 mg/kg (i.p.) have been shown to be effective without the severe adverse effects seen with M1 ago-PAMs.

  • Vehicle Formulation: The choice of vehicle can impact solubility and bioavailability. A common vehicle for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Animal Model Considerations: Be aware of species-specific differences in metabolism and receptor pharmacology.

Issue 3: Poor Solubility or Precipitation of the Compound

Possible Cause: this compound is soluble in DMSO, but may precipitate in aqueous solutions.

Troubleshooting Steps:

  • Use Freshly Opened DMSO: Hygroscopic DMSO can negatively impact solubility.

  • Sonication and Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.

  • Appropriate Vehicle for In Vivo Studies: For in vivo experiments, using a vehicle with co-solvents like PEG300 and a surfactant like Tween-80 is recommended to maintain solubility. A formulation of 10% DMSO, 90% (20% SBE-β-CD in Saline) has also been reported to yield a clear solution.

Data Summary

ParameterValueSpecies/SystemReference
EC50 2140 nMNot specified
In Vivo Dosage (mice) 1, 3, or 10 mg/kg (i.p.)C57BL6/J mice
In Vivo Dosage (non-human primates) 0.3, 1, and 3 mg/kgNot specified

Experimental Protocols

In Vitro Calcium Mobilization Assay:

This protocol is a general guideline based on typical M1 receptor activation assays.

  • Cell Culture: Culture hM1-CHO cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Seed cells into 96-well or 384-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed EC20 concentration of acetylcholine.

  • Assay:

    • Add this compound dilutions to the wells and incubate for a specified period.

    • Add the fixed concentration of acetylcholine to stimulate the M1 receptor.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1_Receptor M1 Receptor Gq_protein Gq/11 M1_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M1_Receptor Binds This compound This compound (PAM) This compound->M1_Receptor Potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: M1 Receptor Signaling Pathway Potentiated by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Issue_Type Identify Issue Type Start->Issue_Type In_Vitro In Vitro (e.g., Potency) Issue_Type->In_Vitro In Vitro In_Vivo In Vivo (e.g., Efficacy, AEs) Issue_Type->In_Vivo In Vivo Solubility Solubility/Precipitation Issue_Type->Solubility Solubility Check_Agonist Standardize Agonist Conc. In_Vitro->Check_Agonist Verify_Cells Verify Cell Line In_Vitro->Verify_Cells Check_Buffer Check Buffer/Solvent In_Vitro->Check_Buffer Confirm_Purity Confirm Compound Purity In_Vivo->Confirm_Purity Dose_Response Conduct Dose-Response In_Vivo->Dose_Response Check_Vehicle Optimize Vehicle In_Vivo->Check_Vehicle Use_Fresh_DMSO Use Fresh DMSO Solubility->Use_Fresh_DMSO Sonicate_Heat Apply Sonication/Heat Solubility->Sonicate_Heat Appropriate_Vehicle Use Co-Solvent Vehicle Solubility->Appropriate_Vehicle

Caption: Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: VU0453595 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the consistent in vivo delivery of VU0453595. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo delivery of this compound?

A1: The selection of a vehicle is critical for ensuring the solubility and stability of this compound for in vivo experiments. Several formulations have been successfully used. A common multi-component solvent system is recommended for achieving a clear solution at concentrations suitable for intraperitoneal (i.p.) injection.[1] Another option involves using cyclodextrins or a simpler Tween 80 solution.[1][2]

Q2: How can I improve the solubility of this compound during preparation?

A2: this compound is soluble in DMSO.[3] However, preparing a stable aqueous solution for in vivo use can be challenging. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also crucial to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.

Q3: What are the typical dosages used in rodent studies?

A3: In mice and rats, this compound has been shown to be effective at doses ranging from 1 to 10 mg/kg via intraperitoneal injection. Studies have reported that doses up to 100 mg/kg do not induce significant behavioral changes or convulsions, suggesting a favorable safety profile compared to M1 ago-PAMs.

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is essential to maintain the integrity of the compound. For long-term storage, the solid powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.

Q5: What is the mechanism of action for this compound?

A5: this compound is a highly selective M1 positive allosteric modulator (PAM). It does not activate the M1 muscarinic acetylcholine receptor on its own but potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism helps maintain the natural spatial and temporal patterns of cholinergic signaling.

Troubleshooting Guide

Issue: Compound precipitates out of solution after preparation.

  • Possible Cause 1: Incomplete initial dissolution.

    • Solution: Use sonication or gentle warming to ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components.

  • Possible Cause 2: Incorrect solvent order or ratio.

    • Solution: Add solvents in the specified order, ensuring the mixture is homogeneous before adding the next component. Verify the percentages of each solvent in the final formulation.

  • Possible Cause 3: Hygroscopic DMSO.

    • Solution: Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions, as absorbed water can significantly reduce solubility.

Issue: Inconsistent behavioral or physiological effects in vivo.

  • Possible Cause 1: Inconsistent drug formulation.

    • Solution: Prepare fresh formulations for each experiment and ensure complete dissolution. Refer to the formulation troubleshooting decision tree below.

  • Possible Cause 2: Timing of administration relative to Tmax.

    • Solution: Administer the compound at a consistent time relative to the behavioral test. The Tmax for this compound has been considered to be around 30 minutes post-injection in some studies.

  • Possible Cause 3: Improper storage of stock solutions.

    • Solution: Ensure stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Aliquoting the stock solution upon preparation is highly recommended.

Data Summary Tables

Table 1: Recommended Vehicle Formulations for In Vivo Delivery

ProtocolComponent 1Component 2Component 3Component 4Achievable Concentration
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL
310% Tween 8090% Saline--Not Specified
420% β-cyclodextrin80% Saline--Not Specified

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationCitation
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Table 3: Summary of In Vivo Dosing in Rodent Models

SpeciesDose RangeRoute of AdministrationObservationCitation
Mice1 - 10 mg/kgIntraperitoneal (i.p.)Reverses PCP-induced behavioral deficits.
Mice1 - 100 mg/kgIntraperitoneal (i.p.)No induction of behavioral convulsions.
Rats1 - 10 mg/kgPer os (p.o.)Enhances object recognition memory.

Detailed Experimental Protocols

Protocol: Preparation of this compound Formulation (Based on Protocol 1)

This protocol describes the step-by-step preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sonicator

Procedure:

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO. Use an ultrasonic bath if necessary to ensure the compound is fully dissolved.

  • Initial Mixture: In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add Stock Solution: Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is clear and homogenous.

  • Add Surfactant: Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix again until the solution is homogenous.

  • Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL.

  • Final Mixing: Vortex the final solution thoroughly. If any precipitation is observed, sonicate the solution until it becomes clear. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use the freshly prepared solution for in vivo administration.

Visualizations

M1_PAM_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates VU This compound (M1 PAM) VU->M1R Modulates PLC PLC Gq->PLC Activates downstream Downstream Signaling (e.g., IP3, DAG) PLC->downstream Leads to

Caption: Signaling pathway of M1 PAM this compound.

In_Vivo_Workflow prep 1. Prepare Formulation (this compound in Vehicle) admin 2. Administer to Animal (e.g., i.p. injection) prep->admin wait 3. Wait for Drug Absorption (e.g., 30 min) admin->wait test 4. Conduct Behavioral/ Physiological Test wait->test collect 5. Collect Data/ Tissues test->collect analyze 6. Analyze Results collect->analyze

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Formulation start Start: Precipitate observed in final formulation? check_dmso Was fresh, anhydrous DMSO used? start->check_dmso use_fresh_dmso Action: Use new anhydrous DMSO check_dmso->use_fresh_dmso No check_mixing Was each step mixed to homogeneity? check_dmso->check_mixing Yes use_fresh_dmso->check_mixing mix_thoroughly Action: Ensure complete mixing after each solvent addition check_mixing->mix_thoroughly No use_sonication Action: Apply gentle heat and/or sonication check_mixing->use_sonication Yes mix_thoroughly->use_sonication solution_ok Solution should be clear and ready for use use_sonication->solution_ok

Caption: Troubleshooting decision tree for formulation issues.

References

Long-term stability of VU0453595 in solution for chronic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of VU0453595 in solution for chronic studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder is stable for up to 3 years when stored at -20°C and for up to 2 years at 4°C.[1]

Q2: What are the recommended storage conditions for this compound in a solvent?

A2: Stock solutions of this compound in DMSO are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound in an aqueous solution for long-term use in chronic studies?

A3: It is generally recommended to prepare aqueous working solutions of this compound fresh on the day of use.[1][2] There is limited publicly available data on the long-term stability of this compound in aqueous-based solutions. For chronic studies requiring the use of a stock solution over several days, it is crucial to perform a stability study under your specific experimental conditions.

Q4: What solvents are recommended for preparing this compound solutions?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline are used to improve solubility and bioavailability.

Q5: What should I do if I observe precipitation in my this compound solution?

A5: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Ensure the use of newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results over time in a chronic study. Degradation of this compound in the working solution.1. Prepare fresh working solutions for each experiment from a frozen DMSO stock. 2. Perform a stability study of your working solution under your storage conditions (see Experimental Protocols section). 3. Analyze the purity of your stock solution if it has been stored for an extended period.
Precipitation in the final aqueous working solution. Poor solubility of this compound in the aqueous vehicle.1. Ensure the concentration of the organic solvent (e.g., DMSO) is kept low in the final solution. 2. Consider using a different formulation, such as one containing solubilizing agents like PEG300, Tween-80, or cyclodextrins. 3. Gentle warming or sonication may help to redissolve the compound.
Loss of compound activity. Improper storage or handling.1. Store stock solutions at the recommended temperature (-80°C for long-term). 2. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. Protect from light if the compound is found to be light-sensitive (requires a photostability study).

Quantitative Data Summary

The following table summarizes the known stability of this compound based on available data.

Form Storage Condition Stability Duration Source
Powder-20°C3 years
Powder4°C2 years
In DMSO-80°C6 months
In DMSO-20°C1 month

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound in Solution

This protocol provides a framework for researchers to determine the stability of this compound in their specific working solution and storage conditions for chronic studies.

Objective: To quantify the concentration of this compound in a prepared solution over time under specific storage conditions.

Materials:

  • This compound powder

  • Your chosen solvent/vehicle system (e.g., DMSO, saline with co-solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Appropriate HPLC/LC-MS column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Volumetric flasks and pipettes

  • Storage vials

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Prepare your final working solution by diluting the stock solution in your chosen vehicle to the desired concentration for your chronic study.

    • Prepare a sufficient volume to be sampled at multiple time points.

  • Initial Analysis (Time Point 0):

    • Immediately after preparation, take an aliquot of the working solution.

    • Analyze the concentration of this compound using a validated HPLC or LC-MS method. This initial measurement will serve as the 100% reference point.

  • Storage:

    • Aliquot the remaining working solution into separate vials for each future time point to avoid contamination and evaporation.

    • Store the vials under the exact conditions you plan to use for your chronic study (e.g., 4°C, room temperature, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from storage.

    • Allow the solution to equilibrate to room temperature.

    • Analyze the concentration of this compound using the same HPLC or LC-MS method as for the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time Point 0).

    • A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.

    • Monitor for the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.

HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan) or MS detection.

  • Injection Volume: 10 µL

Visualizations

M1 Muscarinic Receptor Signaling Pathway

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It does not activate the receptor directly but enhances the effect of the endogenous ligand, acetylcholine (ACh). The M1 receptor is primarily coupled to Gq/11 G-proteins.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Modulates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates Targets

Caption: M1 Muscarinic Receptor Gq-coupled signaling pathway modulated by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow of the experimental protocol for assessing the long-term stability of this compound in solution.

Stability_Workflow start Start prep_solution Prepare this compound Working Solution start->prep_solution initial_analysis Analyze Concentration (Time Point 0) via HPLC/LC-MS prep_solution->initial_analysis storage Aliquot and Store Solution under Experimental Conditions initial_analysis->storage timepoint_analysis Analyze Concentration at Pre-determined Time Points storage->timepoint_analysis timepoint_analysis->timepoint_analysis data_analysis Calculate % Remaining and Assess Degradation timepoint_analysis->data_analysis end End data_analysis->end

Caption: Logical workflow for determining the long-term stability of this compound in solution.

References

Validation & Comparative

A Comparative Analysis of VU0453595 and MK-7622 for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for cognitive disorders such as Alzheimer's disease and schizophrenia, selective activation of the M1 muscarinic acetylcholine receptor has emerged as a promising strategy. This has led to the development of M1 positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous neurotransmitter acetylcholine. This guide provides a detailed comparison of two such compounds, VU0453595 and MK-7622, focusing on their pharmacological profiles, efficacy in cognitive enhancement studies, and clinical outcomes. A key distinction lies in their mechanism of action: MK-7622 exhibits properties of an "ago-PAM," possessing intrinsic agonist activity, whereas this compound is a "pure PAM," lacking such activity. This difference appears to significantly influence their respective safety and efficacy profiles.[1]

Quantitative Data Comparison

The following tables summarize the key pharmacological and clinical data for this compound and MK-7622.

Table 1: Pharmacological Profile

ParameterThis compoundMK-7622
Mechanism of Action M1 Positive Allosteric Modulator (PAM)[2]M1 Positive Allosteric Modulator with Agonist Activity (ago-PAM)[1]
EC50 2140 nM[2]Not explicitly stated in provided results, but described as a potent modulator[3]
Intrinsic Agonist Activity Devoid of agonist activity in cell lines and the prefrontal cortexRobust agonist activity in cell lines and agonist effects in the mouse prefrontal cortex
Selectivity Highly selective for M1Highly selective for M1 over M2, M3, and M4 receptors

Table 2: Preclinical Efficacy and Safety in Cognitive Models

Study TypeThis compoundMK-7622
Novel Object Recognition (Rat) Robustly improved recognition memoryFailed to improve performance
PCP-Induced Behavioral Deficits (Mouse) Reversed deficits in social interactionNot reported
Cognitive Flexibility (Nonhuman Primates) Significantly improved learning in extradimensional/intradimensional (ED/ID) set-shifting tasks at a 1 mg/kg dose.Not reported
Adverse Effects (Mouse) No behavioral convulsions at doses up to 100 mg/kgInduced severe behavioral convulsions, which were absent in M1 knockout mice

Table 3: Clinical Trial Outcomes for Cognitive Enhancement

ParameterThis compoundMK-7622
Target Indication SchizophreniaAlzheimer's Disease (adjunctive therapy)
Phase PreclinicalPhase II Proof-of-Concept
Primary Endpoint Not ApplicableChange from baseline in ADAS-Cog11 at 12 weeks
Outcome Not ApplicableTrial stopped for futility; did not improve cognition (group difference in ADAS-Cog11: 0.18) or function.
Adverse Events Not ApplicableHigher discontinuation rate due to adverse events vs. placebo (16% vs. 6%); higher incidence of cholinergic-related adverse events (21% vs. 8%).

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general signaling pathway for M1 receptor activation and a typical workflow for a preclinical cognitive enhancement study.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates ACh Acetylcholine (ACh) ACh->M1R Binds PAM This compound or MK-7622 (PAM/ago-PAM) PAM->M1R Modulates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cognitive_Effects Downstream Cognitive Effects Ca_release->Cognitive_Effects PKC->Cognitive_Effects

Caption: M1 muscarinic receptor signaling pathway.

Preclinical_Workflow start Start: Rodent Model Selection (e.g., Healthy Adult Rats) acclimation Acclimation & Habituation start->acclimation randomization Randomization into Groups (Vehicle, MK-7622, this compound) acclimation->randomization drug_admin Drug Administration (e.g., per os) randomization->drug_admin wait Waiting Period (e.g., 90 minutes) drug_admin->wait nor_task Novel Object Recognition (NOR) Task wait->nor_task data_collection Data Collection (Time spent with novel vs. familiar object) nor_task->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results & Conclusion analysis->results

Caption: Workflow for a Novel Object Recognition study.

Experimental Protocols

MK-7622 Phase II Clinical Trial in Alzheimer's Disease
  • Objective: To evaluate the efficacy and safety of MK-7622 as an adjunctive therapy for cognitive impairment in individuals with mild-to-moderate Alzheimer's disease.

  • Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept trial.

  • Participants: 240 participants with mild-to-moderate Alzheimer's disease who were on a stable dose of an acetylcholinesterase inhibitor.

  • Intervention: Participants were randomized on a 1:1 basis to receive either 45 mg of MK-7622 or a matching placebo, taken orally once daily for 24 weeks.

  • Primary Endpoint: The primary efficacy endpoint was the mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) score at week 12. The ADAS-Cog11 assesses 11 cognitive domains, with higher scores indicating greater impairment.

  • Secondary Endpoint: A key secondary endpoint was the change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.

  • Outcome: The trial was terminated prematurely for futility after a pre-planned interim analysis showed that MK-7622 did not improve cognition or daily function compared to placebo.

Preclinical Novel Object Recognition (NOR) Task
  • Objective: To assess the effects of M1 PAMs on recognition memory in rodents.

  • Subjects: Adult rats were used for the comparative study.

  • Procedure: The protocol typically involves three phases:

    • Habituation: Rats are allowed to explore an empty testing arena for a set period to acclimate.

    • Familiarization/Training: On a subsequent day, animals are administered the test compound (e.g., this compound or MK-7622 at various doses) or vehicle. After a specific pre-treatment interval (e.g., 90 minutes), they are placed back into the arena, which now contains two identical objects, and are allowed to explore for a defined period (e.g., 10 minutes).

    • Testing: After a retention interval (e.g., 24 hours), the rats are returned to the arena. This time, one of the familiar objects has been replaced with a novel object.

  • Data Analysis: The primary measure is the amount of time the rat spends exploring the novel object compared to the familiar one. A healthy rodent will spend significantly more time with the novel object. A "discrimination index" is often calculated to quantify this preference.

  • Comparative Outcome: In a direct comparison, this compound robustly improved performance in the NOR task, whereas MK-7622 (at doses of 1, 3, and 10 mg/kg) did not show a significant improvement.

Conclusion

The comparison between this compound and MK-7622 offers critical insights for drug development professionals targeting the M1 receptor. While both are highly selective M1 PAMs, the intrinsic agonist activity of MK-7622 appears to be a differentiating factor that may contribute to its adverse effect profile (e.g., convulsions in mice) and lack of efficacy in both preclinical cognitive models and a Phase II clinical trial for Alzheimer's disease. In contrast, this compound, a PAM devoid of agonist activity, has demonstrated pro-cognitive effects in multiple preclinical models without inducing similar adverse events. These findings suggest that M1 PAMs lacking intrinsic agonist activity may represent a more promising therapeutic profile for cognitive enhancement, minimizing the risk of over-activating the receptor while still potentiating endogenous cholinergic signaling.

References

A Comparative Guide to VU0453595 and Other M1 Positive Allosteric Modulators Devoid of Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine receptor, a key player in cognitive processes, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous ligand, acetylcholine, offer a nuanced approach to therapeutic intervention. A critical distinction within this class of molecules is the presence or absence of intrinsic agonist activity. While some M1 PAMs, termed "ago-PAMs," can directly activate the receptor, others, like VU0453595, are considered "pure" PAMs, modulating the receptor's function only in the presence of an orthosteric agonist. This guide provides a comparative analysis of this compound with other M1 PAMs that exhibit minimal to no agonist activity, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes the in vitro potency of this compound and other notable M1 PAMs with little to no intrinsic agonist activity. The data highlights the concentration at which these compounds produce half of their maximal potentiation of the M1 receptor's response to an EC20 concentration of acetylcholine.

CompoundCell LineAssay TypePAM EC50 (nM)Agonist Activity
This compound CHO-M1Calcium Mobilization2140[1][2]None Observed[1][2]
VU0550164 CHO-M1Calcium Mobilization330[2]None Observed
VU0486846 Human M1 (high expression)Calcium Mobilization310Weak, partial agonism at high concentrations
VU0486846 Rat M1 (high expression)Calcium Mobilization250Weak, partial agonism at high concentrations
VU0486846 Dog M1 (low expression)Calcium Mobilization380Minimal agonist activity

In contrast, M1 ago-PAMs such as MK-7622 and PF-06764427 demonstrate robust agonist activity in similar in vitro assays. This fundamental difference in their pharmacological profile is believed to contribute to the adverse effects, such as seizures, observed with ago-PAMs, which are notably absent with pure PAMs like this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the M1 receptor and the general workflow for assessing PAM activity.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates ACh Acetylcholine ACh->M1R Binds to orthosteric site PAM M1 PAM (e.g., this compound) PAM->M1R Binds to allosteric site PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers

M1 Receptor Signaling Pathway

PAM_Assay_Workflow start Start cell_culture Culture cells expressing M1 receptor start->cell_culture plate_cells Plate cells in microplate cell_culture->plate_cells add_compounds Add test compounds (PAMs) and/or agonist (ACh) plate_cells->add_compounds incubate Incubate add_compounds->incubate measure_response Measure response (e.g., Calcium flux or IP1 accumulation) incubate->measure_response data_analysis Analyze data to determine EC50 and agonist activity measure_response->data_analysis end End data_analysis->end

General Workflow for M1 PAM Assays

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled M1 receptor.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1) in appropriate growth medium.

  • Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

  • Remove the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of the test compounds (M1 PAMs) and a fixed, sub-maximal (EC20) concentration of acetylcholine (ACh). For determining agonist activity, prepare dilutions of the test compounds alone.

  • Utilize a fluorescent plate reader with automated liquid handling (e.g., a FlexStation) to add the compounds to the wells.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4). Record data kinetically for a period of time (e.g., 90-120 seconds).

4. Data Analysis:

  • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • For PAM activity, plot the response against the concentration of the test compound in the presence of the EC20 ACh concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

  • For agonist activity, plot the response against the concentration of the test compound alone.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more downstream measure of Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).

1. Cell Culture and Plating:

  • Culture and plate M1-expressing cells as described for the calcium mobilization assay.

2. Cell Stimulation:

  • On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Add the test compounds (M1 PAMs) with or without an EC20 concentration of ACh. For agonist determination, add the test compounds alone.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

3. Lysis and Detection:

  • Lyse the cells and perform the IP1 detection using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This typically involves adding a lysis buffer containing an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1 hour).

4. Data Analysis:

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two different wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IP1 concentration based on a standard curve.

  • Analyze the dose-response data as described for the calcium mobilization assay to determine EC50 values for PAM and agonist activity.

Conclusion

This compound and structurally related compounds represent a class of M1 PAMs that are devoid of significant agonist activity. This characteristic distinguishes them from ago-PAMs and may confer a more favorable safety profile, potentially avoiding the adverse effects associated with excessive M1 receptor activation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel M1 PAMs, aiding in the development of safer and more effective therapies for cognitive disorders.

References

Validating VU0453595: A Comparative Guide to its M1 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU0453595's selectivity for the M1 muscarinic acetylcholine receptor (mAChR) over other muscarinic receptor subtypes. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to objectively assess its performance.

Quantitative Data Presentation

CompoundReceptor SubtypeAssay TypeParameterValue (nM)
This compound M1Calcium MobilizationEC50 (PAM activity)2140[2]
M2Not Available->10-fold selectivity reported
M3Not Available->10-fold selectivity reported
M4Not Available->10-fold selectivity reported
M5Not Available->10-fold selectivity reported

Note: The EC50 value for M1 represents the concentration of this compound that produces 50% of the maximal potentiation of the acetylcholine response. The selectivity for M2-M5 receptors is qualitatively described as greater than tenfold in the literature, but specific EC50 or Ki values from comparative studies were not found in the reviewed sources. Furthermore, this compound has been shown to be devoid of intrinsic agonist activity in cell-based assays[3][4].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the M1 receptor signaling pathway and a general workflow for assessing the selectivity of a compound like this compound.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1 Binds This compound This compound (PAM) This compound->M1 Potentiates ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response PKC->Cellular_Response

M1 Receptor Signaling Pathway

Experimental_Workflow cluster_assays Selectivity Profiling cluster_functional Functional Assays cluster_binding Binding Assays Calcium_Assay Calcium Mobilization Assay (EC50 Determination) Cells_M1 Cells expressing M1 Calcium_Assay->Cells_M1 Cells_M2_M5 Cells expressing M2, M3, M4, M5 Calcium_Assay->Cells_M2_M5 Data_Analysis Data Analysis & Comparison (Selectivity Ratio) Cells_M1->Data_Analysis Cells_M2_M5->Data_Analysis Radioligand_Assay Radioligand Displacement Assay (Ki Determination) Membranes_M1 Membranes with M1 Radioligand_Assay->Membranes_M1 Membranes_M2_M5 Membranes with M2, M3, M4, M5 Radioligand_Assay->Membranes_M2_M5 Membranes_M1->Data_Analysis Membranes_M2_M5->Data_Analysis Compound This compound Compound->Calcium_Assay Compound->Radioligand_Assay

Experimental Workflow for Selectivity

Experimental Protocols

The selectivity of this compound is primarily determined through two key in vitro assays: radioligand binding assays and functional calcium mobilization assays.

Radioligand Binding Assay (Hypothetical Protocol for Selectivity)

This assay measures the binding affinity (Ki) of a test compound to the muscarinic receptors.

  • Membrane Preparation:

    • CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested.

    • Cell pellets are homogenized in a cold buffer and centrifuged to isolate the cell membranes.

    • The final membrane pellets are resuspended in an assay buffer and protein concentration is determined.

  • Competition Binding:

    • A constant concentration of a radiolabeled ligand that binds to the orthosteric site of the muscarinic receptors (e.g., [3H]-N-methylscopolamine) is used.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the membrane preparations along with the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

    • Selectivity is determined by comparing the Ki values across the different receptor subtypes.

Calcium Mobilization Assay (Functional Assay)

This assay measures the ability of a compound to potentiate the M1 receptor-mediated increase in intracellular calcium.

  • Cell Preparation:

    • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor are seeded into 96- or 384-well microplates and cultured overnight.

  • Dye Loading:

    • The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • The cells are incubated to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • The microplate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • The test compound (this compound) is added at various concentrations, followed by a sub-maximal concentration (EC20) of acetylcholine.

    • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the test compound.

    • The data are plotted as a concentration-response curve to determine the EC50 value for the potentiation of the acetylcholine response.

    • To assess selectivity, this assay would be repeated with cell lines expressing the M2, M3, M4, and M5 receptors. Since M2 and M4 receptors typically couple to Gi, they can be engineered to couple to Gq or a promiscuous G-protein to elicit a calcium response for screening purposes.

References

A Comparative Safety Profile: VU0453595 Versus Ago-PAMs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective activation of the M1 muscarinic acetylcholine receptor presents a promising therapeutic strategy for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Positive allosteric modulators (PAMs) offer a nuanced approach to achieving this selectivity. However, a critical distinction has emerged within this class of molecules: "pure" PAMs versus allosteric agonists with PAM activity (ago-PAMs). This guide provides a comparative safety profile of VU0453595, a "pure" M1 PAM, and representative M1 ago-PAMs, supported by experimental data.

The fundamental difference lies in their mechanism of action. While both potentiate the effect of the endogenous neurotransmitter acetylcholine, ago-PAMs also directly activate the M1 receptor in the absence of an orthosteric agonist.[1][4] This intrinsic agonist activity has been linked to a less favorable safety profile, a crucial consideration in drug development.

Quantitative Safety and Efficacy Data

The following table summarizes key in vivo data comparing this compound with the M1 ago-PAMs MK-7622 and PF-06764427, highlighting the divergence in their safety and efficacy profiles.

CompoundClassHighest No-Convulsion Dose (Mice)Efficacy in Novel Object Recognition (Rats)Reference
This compound M1 PAM>100 mg/kgEffective
MK-7622 M1 ago-PAMInduces severe convulsionsIneffective
PF-06764427 M1 ago-PAMInduces convulsionsIneffective

Signaling Pathway and Mechanism of Action

M1 muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. "Pure" PAMs like this compound enhance the receptor's response to acetylcholine, amplifying this cascade only when the endogenous ligand is present. In contrast, ago-PAMs can initiate this signaling cascade even in the absence of acetylcholine, leading to potential over-activation of the receptor.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (Endogenous Agonist) ACh->M1R Binds to orthosteric site PAM This compound ('Pure' PAM) PAM->M1R Binds to allosteric site agoPAM ago-PAM agoPAM->M1R Binds to allosteric site Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates Cell_Response Cellular Response DAG->Cell_Response Ca_release->Cell_Response

Caption: M1 Receptor Signaling Pathway.

Experimental Protocols

In Vivo Convulsion Assessment in Mice

This experiment is designed to evaluate the potential for M1 receptor modulators to induce seizure-like behaviors.

Methodology:

  • Animal Model: Adult male C57BL/6J mice are used.

  • Compound Administration: Mice are administered the test compound (e.g., this compound or an ago-PAM) or vehicle via intraperitoneal (i.p.) injection. A range of doses is typically tested.

  • Observation: Following administration, mice are placed in an observation chamber and their behavior is recorded for a specified period (e.g., up to 3 hours).

  • Scoring: Seizure activity is scored using a standardized scale, such as the Racine scale, which grades the severity of convulsions from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures with loss of posture).

  • Data Analysis: The incidence and severity of convulsions are recorded for each dose group. The highest dose that does not produce convulsions is determined.

Studies have consistently shown that M1 ago-PAMs like MK-7622 and PF-06764427 induce severe behavioral convulsions in mice, whereas this compound does not, even at high doses.

Seizure_Assessment_Workflow start Start animal_prep Acclimate Adult Male C57BL/6J Mice start->animal_prep dosing Administer Test Compound (i.p.) or Vehicle animal_prep->dosing observation Place in Observation Chamber and Record Behavior (e.g., 3h) dosing->observation scoring Score Seizure Severity (e.g., Racine Scale) observation->scoring analysis Analyze Incidence and Severity of Convulsions scoring->analysis end End analysis->end

Caption: Experimental Workflow for Seizure Liability Assessment.
Novel Object Recognition (NOR) Task in Rats

The NOR task is a widely used behavioral assay to assess certain aspects of learning and memory in rodents.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Habituation: Rats are habituated to the testing arena in the absence of objects for a set period over several days.

  • Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the rat is allowed to explore them for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Following the training phase, the rat is returned to its home cage for a specific duration (e.g., 24 hours).

  • Testing Phase: The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.

  • Compound Administration: The test compound or vehicle is administered at a specific time point before the training or testing phase, depending on the study design.

  • Data Analysis: A discrimination index is calculated based on the relative time spent exploring the novel object. A higher index indicates better recognition memory.

In comparative studies, this compound has been shown to enhance performance in the NOR task, whereas the ago-PAM MK-7622 failed to show efficacy. This suggests that the lack of intrinsic agonist activity may be crucial not only for safety but also for preserving or enhancing cognitive function in this paradigm.

Conclusion

The available preclinical data strongly suggest that M1 PAMs devoid of intrinsic agonist activity, such as this compound, possess a superior safety profile compared to M1 ago-PAMs. The direct, persistent activation of the M1 receptor by ago-PAMs appears to contribute to a higher risk of adverse effects, including convulsions, without a corresponding benefit in cognitive enhancement models like the NOR task. For the development of therapeutics targeting the M1 receptor, optimizing for a "pure" PAM profile appears to be a critical strategy to maximize the therapeutic window and minimize safety liabilities. This distinction underscores the importance of a thorough characterization of the molecular mechanism of action for allosteric modulators in drug discovery.

References

Unraveling the Efficacy of VU0453595: A Cross-Study Analysis in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data supporting VU0453595 as a promising therapeutic agent for cognitive and negative symptoms associated with neuropsychiatric disorders.

This compound, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), has emerged as a significant contender in the pursuit of novel treatments for schizophrenia and other disorders characterized by cognitive impairments. Unlike earlier M1 agonists, this compound boasts a favorable safety profile, largely attributed to its lack of intrinsic agonist activity, which mitigates the risk of cholinergic side effects.[1][2] This comparison guide synthesizes findings from multiple preclinical studies in rodent models to provide a comprehensive overview of this compound's efficacy, benchmarked against other M1 modulators.

Comparative Efficacy in Reversing Schizophrenia-Related Deficits

This compound has demonstrated robust efficacy in rodent models mimicking aspects of schizophrenia. A key model involves the administration of phencyclidine (PCP), an NMDA receptor antagonist that induces behavioral and neurophysiological deficits analogous to those seen in schizophrenia patients.

In a pivotal study, this compound was shown to fully restore impaired long-term depression (LTD) in the prefrontal cortex (PFC) of PCP-treated mice, a key synaptic plasticity mechanism believed to be dysfunctional in schizophrenia.[3][4][5] Furthermore, the compound effectively reversed deficits in cognitive function and social interaction induced by PCP. This contrasts with M1 ago-PAMs like MK-7622, which failed to improve novel object recognition in rodents and induced behavioral convulsions, suggesting that the lack of intrinsic agonism in this compound is crucial for its therapeutic window.

Behavioral/Physiological AssayAnimal ModelThis compound Dose Range (mg/kg, i.p.)OutcomeOther M1 PAMs Comparison
Novel Object Recognition (NOR) PCP-treated mice1, 3, 10Dose-dependently reversed PCP-induced recognition memory deficits.MK-7622: Failed to improve NOR in rats.
Social Interaction PCP-treated mice1, 3, 10Rescued deficits in social interaction.-
Long-Term Depression (LTD) in PFC PCP-treated mice10 (in vitro)Restored impaired M1-mediated LTD.VU0486846: Potentiated carbachol-induced LTD.
Prepulse Inhibition (PPI) MK-801-treated mice-BQCA: Alone had minimal effect but potentiated the effects of atypical antipsychotics.-
Contextual Fear Conditioning Risperidone-treated mice1, 3, 10Dose-dependently reversed risperidone-induced deficits in acquisition.VU0486846: Also effective in this model.

Pro-Cognitive Effects in Other Models

The cognitive-enhancing properties of this compound extend beyond schizophrenia models. Studies in healthy rodents and nonhuman primates have shown that this compound produces dose-related increases in high-frequency gamma power in the electroencephalogram (EEG), a well-established correlate of arousal and cognitive enhancement. Importantly, these effects were observed at doses that did not induce the cholinergic-mediated adverse effects seen with the acetylcholinesterase inhibitor donepezil or the M1/M4 agonist xanomeline.

AssayAnimal ModelThis compound Dose RangeOutcomeComparison with Other Agents
Quantitative Electroencephalography (qEEG) Young mice, rats, and NHPs3-30 mg/kgDose-related increases in high-frequency gamma power.Donepezil & Xanomeline: Induced dose-limiting adverse effects.
Novel Object Recognition (NOR) Healthy adult rats-Robustly improved object recognition memory.MK-7622: Failed to improve NOR.

Experimental Protocols

Phencyclidine (PCP)-Induced Schizophrenia Model
  • Animals: Male C57BL/6J mice.

  • Drug Administration: Mice received daily intraperitoneal (i.p.) injections of either saline or PCP (10 mg/kg) for seven days. Following a seven-day washout period, behavioral and electrophysiological experiments were conducted. This compound was administered i.p. at doses of 1, 3, or 10 mg/kg.

  • Novel Object Recognition (NOR): The test consisted of a familiarization phase where mice were exposed to two identical objects. After a retention interval, one of the objects was replaced with a novel one, and the time spent exploring each object was recorded. A recognition index was calculated as the time spent exploring the novel object divided by the total exploration time.

  • Social Interaction: A test mouse was placed in an arena with a novel mouse, and the duration of social interaction (e.g., sniffing, grooming) was measured over a set period.

  • In Vitro Electrophysiology (LTD): Coronal slices of the prefrontal cortex were prepared. Field excitatory postsynaptic potentials (fEPSPs) were recorded in layer V. Long-term depression (LTD) was induced by a muscarinic agonist, and the effect of this compound on this plasticity was assessed.

Quantitative Electroencephalography (qEEG)
  • Animals: Young mice, rats, and nonhuman primates (NHPs).

  • Procedure: Animals were implanted with EEG electrodes. Following recovery, baseline EEG was recorded, after which this compound was administered at various doses. EEG recordings were then analyzed for changes in power across different frequency bands, with a focus on gamma oscillations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its efficacy in the PCP model of schizophrenia.

M1_PAM_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release M1R M1 Receptor ACh_release->M1R Binds Gq_protein Gq Protein M1R->Gq_protein Activates This compound This compound (M1 PAM) This compound->M1R Potentiates PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Downstream_Signaling Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3_DAG->Downstream_Signaling Neuronal_Response Enhanced Neuronal Response (Improved Cognition, Restored LTD) Downstream_Signaling->Neuronal_Response

Caption: M1 PAM Signaling Pathway.

PCP_Model_Workflow Start Start: Rodent Model (e.g., C57BL/6J mice) PCP_Treatment PCP Administration (10 mg/kg/day for 7 days) Start->PCP_Treatment Washout 7-Day Washout Period PCP_Treatment->Washout VU0453595_Admin This compound Administration (1, 3, or 10 mg/kg, i.p.) Washout->VU0453595_Admin Behavioral_Testing Behavioral Assays (NOR, Social Interaction) VU0453595_Admin->Behavioral_Testing Electrophysiology In Vitro Electrophysiology (PFC Slice LTD) VU0453595_Admin->Electrophysiology Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Electrophysiology->Data_Analysis

Caption: PCP Model Experimental Workflow.

References

Replicating VU0453595's Efficacy in Ameliorating Social Interaction Deficits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM), VU0453595, with alternative compounds for the treatment of social interaction deficits. The information is based on preclinical data and aims to assist researchers in designing and interpreting experiments in this domain.

Introduction to this compound

This compound is a selective and systemically active M1 mAChR positive allosteric modulator.[1] It has demonstrated efficacy in reversing social interaction deficits in animal models of schizophrenia, particularly the phencyclidine (PCP)-induced social withdrawal model.[2][3] Unlike direct agonists, this compound potentiates the effect of the endogenous neurotransmitter acetylcholine, which may offer a more nuanced and potentially safer therapeutic window.[4] Its mechanism of action is linked to the restoration of impaired M1-mediated long-term depression (LTD) in the prefrontal cortex (PFC), a key brain region implicated in social cognition.[2]

Comparative Analysis of Therapeutic Agents

While this compound has shown promise, a number of other compounds with similar or different mechanisms of action have also been investigated for their potential to alleviate social interaction deficits. This section compares this compound with other M1 PAMs and compounds targeting the metabotropic glutamate receptor 4 (mGluR4).

Data Presentation: Efficacy in Preclinical Models of Social Deficits

The following table summarizes the available preclinical data for this compound and its alternatives in rodent models of social interaction deficits. It is important to note that direct head-to-head comparative studies are limited, and thus, comparisons should be interpreted with caution.

CompoundTargetAnimal ModelSocial Interaction ParadigmKey Findings
This compound M1 mAChR PAM PCP-induced deficit in mice Social interaction with a novel conspecific Dose-dependently reversed the PCP-induced reduction in social interaction time.
BQCAM1 mAChR PAMMK-801-induced deficitsY-maze (cognitive)Attenuated cognitive deficits, indirect relevance to social behavior.
PQCAM1 mAChR PAMScopolamine-induced deficitsCognitive tasksRescued cognitive deficits, social interaction not directly assessed.
MK-7622M1 mAChR ago-PAM--Advanced to clinical trials for cognitive deficits in Alzheimer's disease.
PF-06767832M1 mAChR ago-PAM--Preclinical data on cognition, but also associated with convulsive activity.
VU0155041mGluR4 PAMFragile X syndrome model miceSocial interactionReversed social behavior deficits.
Lu AF21934mGluR4 PAM--Preclinical data in models of Parkinson's disease.
ADX88178mGluR4 PAMParkinson's disease modelsMotor functionImproved motor symptoms, social interaction not the primary endpoint.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments cited in the evaluation of this compound.

Phencyclidine (PCP)-Induced Social Deficit Model in Mice

This model is widely used to screen compounds for efficacy against negative symptoms of schizophrenia, including social withdrawal.

  • Animal Subjects: Male C57BL/6J mice are commonly used.

  • PCP Administration: Mice receive daily intraperitoneal (i.p.) injections of PCP (e.g., 10 mg/kg) or saline for a period of 7 to 14 consecutive days.

  • Washout Period: A washout period of at least 7 days follows the final PCP injection to allow for the acute effects of the drug to dissipate, leaving a persistent social deficit.

  • Behavioral Testing: Social interaction testing is conducted after the washout period.

Social Interaction Test (Dyadic Interaction)

This test assesses the natural tendency of mice to engage in social behavior with an unfamiliar conspecific.

  • Apparatus: A standard open-field arena.

  • Procedure:

    • The test mouse, which has been treated with either vehicle or a test compound (e.g., this compound), is placed in the arena.

    • An unfamiliar "intruder" mouse (typically of the same sex and strain) is introduced into the arena.

    • The duration of active social interaction (e.g., sniffing, following, grooming) is recorded for a set period (e.g., 10 minutes).

  • Data Analysis: The total time spent in social interaction is compared between treatment groups. A significant increase in interaction time in the compound-treated group compared to the vehicle-treated PCP group indicates efficacy.

Three-Chamber Social Approach Task

This is another widely used paradigm to assess sociability in rodents.

  • Apparatus: A rectangular, three-chambered box with openings allowing access to each chamber.

  • Habituation Phase: The test mouse is allowed to freely explore all three empty chambers.

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test mouse is placed in the center chamber and allowed to explore all three chambers. The time spent in each chamber and sniffing each cage is recorded.

  • Data Analysis: A sociability index is calculated based on the preference for the chamber containing the stranger mouse over the chamber with the empty cage.

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying the effects of these compounds is critical for rational drug design and development.

M1 Muscarinic Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. M1 receptors are coupled to Gq/11 G-proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity, which are thought to underlie the therapeutic effects on social behavior.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitability & Synaptic Plasticity Ca->Cellular_Response Modulates PKC->Cellular_Response Modulates ACh Acetylcholine ACh->M1R Activates This compound This compound (PAM) This compound->M1R Potentiates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a compound like this compound in a preclinical model of social deficit.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment and Testing cluster_analysis Data Analysis PCP_Admin PCP Administration (7-14 days) Washout Washout Period (≥7 days) PCP_Admin->Washout Compound_Admin Administer this compound or Vehicle Washout->Compound_Admin Social_Test Social Interaction Test Compound_Admin->Social_Test Data_Collection Record Social Interaction Time Social_Test->Data_Collection Stats Statistical Comparison between Groups Data_Collection->Stats

Caption: Preclinical Experimental Workflow.

Conclusion

This compound represents a promising therapeutic strategy for social interaction deficits by selectively modulating the M1 muscarinic receptor. The preclinical data strongly supports its efficacy in the PCP-induced social deficit model. While other M1 PAMs and compounds targeting different pathways, such as mGluR4 PAMs, are also under investigation, there is a clear need for direct comparative studies to robustly evaluate their relative efficacy and safety profiles for this indication. The experimental protocols and pathway information provided in this guide are intended to facilitate further research in this critical area of unmet medical need.

References

A Comparative Analysis of VU0453595 and Xanomeline: Muscarinic Receptor Modulators for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 26, 2025

This guide provides a detailed comparative analysis of two key investigational compounds, VU0453595 and xanomeline, both of which target muscarinic acetylcholine receptors, key players in cognitive function and psychiatric conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction to this compound and Xanomeline

Xanomeline is an orthosteric muscarinic agonist with a preference for the M1 and M4 receptor subtypes.[1][2][3] It has shown promise in clinical trials for schizophrenia and Alzheimer's disease, particularly in improving cognitive and psychotic symptoms.[2][4] However, its therapeutic potential has been hampered by dose-limiting cholinergic side effects, such as gastrointestinal distress.

In contrast, this compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic receptor. As a PAM, it enhances the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor itself. This mechanism is hypothesized to offer a more favorable side-effect profile compared to direct-acting agonists. Notably, this compound has been shown to lack significant intrinsic agonist activity.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between xanomeline and this compound lies in their interaction with the muscarinic receptor. Xanomeline binds directly to the orthosteric site, the same site as the natural ligand acetylcholine, leading to receptor activation. Recent studies also suggest a concomitant allosteric binding mode for xanomeline at the M4 receptor. This compound, however, binds to a distinct allosteric site on the M1 receptor, modulating the receptor's response to acetylcholine. This distinction is crucial for their differing pharmacological effects and side-effect profiles.

orthosteric_site Orthosteric Site allosteric_site Allosteric Site activation Receptor Activation orthosteric_site->activation Leads to potentiation Potentiation of ACh Effect allosteric_site->potentiation Leads to acetylcholine Acetylcholine (Endogenous) acetylcholine->orthosteric_site Binds to xanomeline Xanomeline (Agonist) xanomeline->orthosteric_site Binds to This compound This compound (PAM) This compound->allosteric_site Binds to

Figure 1: Ligand-receptor interaction models for acetylcholine, xanomeline, and this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and xanomeline at human muscarinic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: this compound In Vitro Pharmacology

Receptor SubtypeAssay TypeParameterValue (nM)
M1Functional (PAM)EC502140

Note: As a PAM, this compound's primary measure is its potentiation of the endogenous ligand, hence the EC50 for its PAM activity is presented.

Table 2: Xanomeline In Vitro Pharmacology

Receptor SubtypeAssay TypeParameterValue (nM)Reference Cell Line
M1BindingKi42 - 82CHO, A9 L
M1FunctionalEC5030.9-
M2BindingKi--
M2FunctionalEC501700-
M3BindingKi--
M3FunctionalEC508500-
M4BindingKi39.81A9 L
M4FunctionalEC5014.1-
M5BindingKi--
M5FunctionalEC501800-

Note: Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Efficacy and Side Effect Profile

Preclinical studies highlight the distinct in vivo profiles of this compound and xanomeline.

This compound:

  • Efficacy: In rodent models, this compound has demonstrated efficacy in reversing cognitive deficits associated with schizophrenia models. Specifically, it has been shown to rescue phencyclidine (PCP)-induced impairments in cognition and social interaction in mice.

  • Side Effects: A key advantage of this compound is its lack of observable cholinergic side effects in preclinical studies. It does not induce behavioral convulsions at doses well above those required for cognitive enhancement, a side effect seen with some M1 ago-PAMs.

Xanomeline:

  • Efficacy: Xanomeline has shown antipsychotic-like activity in various preclinical models. In clinical trials, it has demonstrated improvements in both cognitive and behavioral symptoms in patients with Alzheimer's disease and schizophrenia.

  • Side Effects: The clinical use of xanomeline has been limited by a significant incidence of cholinergic adverse effects, including nausea, vomiting, and diarrhea. To mitigate these peripheral side effects, xanomeline is being developed in combination with the peripherally restricted muscarinic antagonist, trospium chloride.

Experimental Protocols

Detailed methodologies for the key assays used to characterize these compounds are provided below.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.

start Start: Prepare cell membranes expressing muscarinic receptors incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]NMS) and varying concentrations of the test compound (xanomeline or this compound) start->incubate separate Separate bound from free radioligand via vacuum filtration through glass fiber filters incubate->separate wash Wash filters to remove non-specifically bound radioligand separate->wash quantify Quantify radioactivity on filters using liquid scintillation counting wash->quantify analyze Analyze data to determine the IC50 (concentration of test compound that displaces 50% of the radioligand) quantify->analyze calculate Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation analyze->calculate end End: Determine binding affinity (Ki) calculate->end

Figure 2: Workflow for a typical radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the desired human muscarinic receptor subtype (M1-M5) are prepared.

  • Incubation: In a 96-well plate, the cell membranes (10-100 µg of protein) are incubated in a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10mM MgCl2, pH 7.4) with a constant concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and a range of concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Calcium Mobilization Assay (for EC50 determination)

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the M1 receptor, by detecting changes in intracellular calcium concentration.

Protocol:

  • Cell Culture: CHO or HEK293 cells stably expressing the M1 muscarinic receptor are cultured in 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution, often containing probenecid to prevent dye extrusion. The plates are incubated to allow the cells to take up the dye.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FDSS). After establishing a baseline fluorescence reading, varying concentrations of the test compound (e.g., xanomeline) are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The peak fluorescence response at each compound concentration is determined. These values are then plotted against the compound concentration and fitted to a sigmoidal dose-response curve to calculate the EC50 value.

For M4 receptors, which are typically Gi/o-coupled and do not directly signal through calcium mobilization, the assay can be adapted by co-expressing a promiscuous G-protein, such as Gα15, which links the receptor to the phospholipase C pathway and subsequent calcium release.

Signaling Pathways

The signaling cascades initiated by M1 and M4 receptor activation are distinct and central to their physiological roles.

cluster_m1 M1 Receptor Pathway (Gq-coupled) cluster_m4 M4 Receptor Pathway (Gi-coupled) M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M4 M4 Receptor Gi Gi/o M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Figure 3: Simplified signaling pathways for M1 and M4 muscarinic receptors.

M1 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. M4 receptors, in contrast, couple to Gi proteins, which inhibit adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP).

Conclusion

This compound and xanomeline represent two distinct approaches to modulating the muscarinic cholinergic system for therapeutic benefit. Xanomeline, as an M1/M4-preferring orthosteric agonist, has demonstrated clinical efficacy but is associated with cholinergic side effects. This compound, a selective M1 PAM, offers the potential for a more targeted and tolerable therapeutic profile by enhancing endogenous acetylcholine signaling without direct receptor activation. The choice between these strategies will depend on the specific therapeutic indication and the desired balance of efficacy and tolerability. Further research and clinical development will continue to elucidate the full potential of these and other muscarinic receptor modulators in treating complex neurological and psychiatric disorders.

References

Validating the Favorable Safety Profile of VU0453595: An M1 PAM Devoid of Convulsive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the M1 positive allosteric modulator (PAM) VU0453595, focusing on its notable lack of convulsive effects in preclinical studies. In contrast to other M1 PAMs that exhibit inherent agonist activity (ago-PAMs), this compound presents a significantly improved safety profile, a critical consideration for therapeutic development. This document is intended for researchers, scientists, and drug development professionals investigating novel CNS therapeutics.

Executive Summary

Selective activation of the M1 muscarinic acetylcholine receptor is a promising therapeutic strategy for cognitive enhancement in disorders such as Alzheimer's disease and schizophrenia.[1] However, the clinical utility of some M1 PAMs has been hampered by adverse effects, including the induction of seizures.[1][2] This adverse effect is strongly associated with compounds that possess intrinsic agonist activity in addition to their PAM function.[1][3] Preclinical data compellingly demonstrate that this compound, a pure M1 PAM, is free from convulsive liability at high doses, distinguishing it from M1 ago-PAMs like MK-7622 and PF-06764427.

Comparative Analysis of Convulsive Liability

The following table summarizes the key findings from preclinical studies assessing the convulsive potential of this compound and comparator M1 ago-PAMs.

CompoundClassSpeciesMaximum Dose without ConvulsionsDoses Inducing ConvulsionsConvulsion Severity (Racine Scale)Key Findings
This compound M1 PAMMouse100 mg/kg, i.p.Not ObservedN/ANo gross behavioral changes or convulsions observed at doses well above those required for cognitive efficacy.
MK-7622 M1 ago-PAMMouse10 mg/kg, i.p.30 mg/kg and 100 mg/kg, i.p.Reached Stage 5Induces robust, dose-dependent behavioral convulsions that are M1 receptor-dependent.
PF-06764427 M1 ago-PAMMouse10 mg/kg, i.p.30 mg/kg and 60 mg/kg, i.p.Reached Stage 5Causes significant, dose-dependent behavioral convulsions.
BQCA M1 ago-PAMMouseNot specified100 mg/kg, i.p.Reached Stage 4-5Induces robust seizure activity.

Signaling Pathway and Adverse Effect Liability

The presence of intrinsic agonist activity in M1 PAMs is a critical determinant of their convulsive potential. The diagram below illustrates the proposed mechanism differentiating pure PAMs from ago-PAMs.

G cluster_0 M1 ago-PAM Pathway cluster_1 This compound (Pure M1 PAM) Pathway agoPAM M1 ago-PAM (e.g., MK-7622) receptor_ago M1 Receptor agoPAM->receptor_ago Binds to allosteric site overactivation Excessive Activation (Agonist Activity) receptor_ago->overactivation Directly activates convulsions Behavioral Convulsions overactivation->convulsions Leads to purePAM This compound (Pure M1 PAM) receptor_pure M1 Receptor purePAM->receptor_pure Binds to allosteric site modulation Modulated Activation (No Agonist Activity) receptor_pure->modulation Potentiates ACh effect ACh Endogenous ACh ACh->receptor_pure Binds to orthosteric site therapeutic Therapeutic Effect modulation->therapeutic Leads to

Caption: Differentiated M1 PAM signaling pathways and their outcomes.

Experimental Protocols

The assessment of convulsive liability for M1 PAMs was primarily conducted in mice using a standardized behavioral observation protocol.

Objective: To determine the potential of test compounds to induce behavioral seizures.

Methodology:

  • Animal Model: Adult male C57Bl6/j mice are commonly used.

  • Compound Administration: Test compounds (e.g., this compound, MK-7622, PF-06764427) are typically formulated in a vehicle such as 10% Tween 80 and administered via intraperitoneal (i.p.) injection.

  • Dose Escalation: Compounds are tested at a range of doses to evaluate dose-dependency of any observed effects. For example, MK-7622 was tested at 3, 10, 30, and 100 mg/kg.

  • Behavioral Observation: Following administration, mice are observed for a period of up to 3 hours for any signs of convulsive activity.

  • Seizure Scoring: The severity of any observed seizures is scored using a modified Racine scale, a standardized method for classifying seizure intensity in rodents. The scale typically ranges from Stage 1 (e.g., facial movements) to Stage 5 (e.g., rearing and falling with forelimb clonus).

The experimental workflow for assessing convulsive liability is outlined in the diagram below.

G start Start: Select M1 PAMs (Pure vs. Ago-PAMs) admin Compound Administration (i.p. injection in mice) start->admin observe Behavioral Observation (Up to 3 hours) admin->observe no_conv No Convulsions Observed observe->no_conv conv Convulsions Observed observe->conv Seizure-like behavior score Seizure Scoring (Modified Racine Scale) analyze Data Analysis score->analyze Score > 0 end End: Determine Convulsive Liability analyze->end no_conv->analyze Score = 0 conv->score

Caption: Experimental workflow for preclinical convulsion assessment.

Conclusion

References

M1 Muscarinic Receptor Modulators: A Comparative Review of VU0453595

Author: BenchChem Technical Support Team. Date: November 2025

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] Efforts to modulate this receptor have led to the development of various compounds, including positive allosteric modulators (PAMs). This guide provides a comparative review of a significant M1 PAM, VU0453595, and positions it amongst other key M1 modulators, supported by experimental data and detailed protocols.

This compound: A Selective M1 PAM without Agonist Activity

This compound is a highly selective, systemically active M1 positive allosteric modulator.[3] A key distinguishing feature of this compound is its lack of intrinsic agonist activity, meaning it only potentiates the effect of the endogenous neurotransmitter, acetylcholine, without directly activating the receptor on its own.[1][2] This "pure-PAM" profile is believed to contribute to its favorable in vivo safety profile, notably the absence of convulsive activity that has been observed with M1 modulators possessing agonist properties (ago-PAMs).

Comparative Analysis of M1 Modulators

The landscape of M1 modulators includes compounds with varying degrees of agonist activity, potency, and selectivity. A comparison of this compound with other notable M1 modulators highlights its unique standing.

CompoundTypeM1 EC50 (nM)Agonist ActivityKey In Vivo EffectsSeizure Liability
This compound Pure PAM 2140NoReverses cognitive deficits in rodent models.No
MK-7622 Ago-PAM-YesFailed to improve novel object recognition in rodents.Yes
PF-06764427 Ago-PAM-Yes-Yes
VU0550164 Pure PAM-NoLacks suitable pharmacokinetic properties for systemic administration.-
BQCA PAM-Agonist-YesReverses scopolamine-induced memory deficits.Not reported to the same extent as strong ago-PAMs.

Signaling Pathways and Experimental Evaluation

The activation of the M1 receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical Gq-coupled signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Generates ACh Acetylcholine (ACh) ACh->M1 Binds PAM This compound (PAM) PAM->M1 Binds (Allosteric site) Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: M1 Receptor Signaling Pathway.

The evaluation of M1 modulators like this compound involves a series of in vitro and in vivo experiments. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Selectivity) ca_mobilization Calcium Mobilization Assay (Potency & Agonism) binding_assay->ca_mobilization Characterize functional activity electrophysiology Brain Slice Electrophysiology (Synaptic Plasticity) ca_mobilization->electrophysiology Assess effects on neuronal activity pk_pd Pharmacokinetics & Pharmacodynamics electrophysiology->pk_pd Determine in vivo exposure behavioral Behavioral Models (e.g., Novel Object Recognition) pk_pd->behavioral Evaluate cognitive efficacy safety Safety Assessment (e.g., Seizure Liability) behavioral->safety Assess adverse effects

Caption: Experimental Workflow for M1 Modulator Evaluation.

Experimental Protocols

Calcium Mobilization Assay

This assay is crucial for determining the potency (EC50) of a PAM and for assessing its intrinsic agonist activity.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Methodology:

    • Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (e.g., this compound) is added at various concentrations. To test for PAM activity, a sub-maximal concentration (EC20) of acetylcholine is also added. To test for agonist activity, the compound is added alone.

    • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

    • Data is analyzed to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Electrophysiology in Brain Slices

This technique allows for the examination of how M1 modulators affect synaptic transmission and plasticity in a more physiologically relevant setting.

  • Preparation: Acute brain slices (e.g., from the prefrontal cortex or hippocampus) are prepared from rodents.

  • Recording: Whole-cell patch-clamp recordings are made from neurons to measure synaptic events such as spontaneous excitatory postsynaptic currents (sEPSCs) or field excitatory postsynaptic potentials (fEPSPs).

  • Protocol:

    • A stable baseline of synaptic activity is recorded.

    • The M1 modulator is bath-applied to the slice.

    • Changes in the frequency and amplitude of sEPSCs or the slope of fEPSPs are recorded and analyzed to determine the effect of the modulator on synaptic strength.

Novel Object Recognition (NOR) Task

This behavioral assay is used to assess cognitive function, specifically recognition memory, in rodents.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation Phase: The animal is allowed to freely explore the empty arena.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object.

  • Measurement: The time the animal spends exploring the novel object versus the familiar object is recorded. A cognitively intact animal will spend significantly more time exploring the novel object. The efficacy of a compound like this compound is determined by its ability to reverse a deficit in this task induced by a pharmacological agent (e.g., scopolamine) or in a disease model.

Conclusion

This compound stands out in the field of M1 modulators due to its profile as a pure positive allosteric modulator, devoid of the intrinsic agonist activity that has been linked to adverse effects in other compounds. Its ability to enhance cognitive function in preclinical models without inducing convulsions highlights the potential therapeutic advantage of this specific mechanism of action. The continued investigation of this compound and similar pure PAMs is crucial for the development of safer and more effective treatments for cognitive impairments in various neurological and psychiatric disorders.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling VU0453595

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the M1 positive allosteric modulator (PAM), VU0453595. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this potent research compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound in solid and solution forms. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the compound.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or airborne particles of the compound.
Respiratory Protection Dust mask or respirator (if handling large quantities of powder)Minimizes inhalation of the powdered compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plans: Handling and Storage

This compound is a potent, selective small molecule modulator and should be handled with care by trained personnel in a laboratory setting.

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Powder Handling: When working with the solid form, take precautions to avoid dust formation. Use a spatula or other appropriate tools for weighing and transferring the compound.

  • Solution Preparation: this compound is soluble in DMSO (100 mg/mL with ultrasonic assistance). For in vivo studies, co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline are used to prepare working solutions.[1] It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[1]

Storage:

  • Solid Form: Store the powdered compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. In general, chemical waste should be collected in a designated, labeled, and sealed container for proper disposal by a licensed waste management company.

Experimental Protocols

Detailed methodologies for common experiments involving this compound are outlined below.

In Vitro Solution Preparation

For in vitro assays, a stock solution of this compound is typically prepared in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened

  • Ultrasonic bath

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.

  • Use an ultrasonic bath to aid in dissolution until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

In Vivo Solution Preparation for Intraperitoneal (i.p.) Injection

For intraperitoneal administration in mice, a common formulation involves a co-solvent system.

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • To prepare a 1 mL working solution, start with 100 µL of a 25 mg/mL DMSO stock solution of this compound.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix well.

  • This working solution should be prepared fresh on the day of the experiment.

Visualizations

VU0453595_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Dissolve in Fume Hood Dissolve in Fume Hood Weigh Solid->Dissolve in Fume Hood Store Solid at -20C Store Solid at -20C Weigh Solid->Store Solid at -20C Prepare Solvents Prepare Solvents Prepare Solvents->Dissolve in Fume Hood Vortex/Sonicate Vortex/Sonicate Dissolve in Fume Hood->Vortex/Sonicate Aliquot Solution Aliquot Solution Vortex/Sonicate->Aliquot Solution Store Solution at -80C Store Solution at -80C Aliquot Solution->Store Solution at -80C Collect Waste Collect Waste Aliquot Solution->Collect Waste Dispose per EHS Dispose per EHS Collect Waste->Dispose per EHS

Caption: Workflow for the safe handling and preparation of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0453595
Reactant of Route 2
VU0453595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.